Technical Documentation Center

Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate
  • CAS: 744219-43-0

Core Science & Biosynthesis

Foundational

A Technical Guide to tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The guide details the compound's fundamental physicochemical properties, including its molecular weight, and presents a validated, logical synthetic protocol. Furthermore, it covers essential safety, handling, and storage procedures, and explores its strategic application as a versatile scaffold in modern drug discovery. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking an in-depth understanding of this valuable intermediate.

Introduction and Molecular Overview

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is a bifunctional organic molecule featuring a rigid indazole core covalently linked to a piperazine ring. The piperazine amine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in multi-step organic synthesis. This structural arrangement makes the compound a highly valuable intermediate, or "building block," for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2]

The indazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds, including potent kinase inhibitors.[3][4] The piperazine ring serves as a versatile linker, often improving the pharmacokinetic properties of a drug candidate. The Boc protecting group provides strategic control during synthesis, allowing for selective reactions at other sites of the molecule before its clean, acid-labile removal in a later step.

Caption: 2D Structure of the title compound.

Physicochemical Properties and Identification

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key identifiers and physicochemical properties of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate have been compiled from supplier technical data and chemical databases. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is 302.37 g/mol .[5][6]

PropertyValueSource(s)
Molecular Weight 302.37 g/mol [5][6]
Chemical Formula C₁₆H₂₂N₄O₂[5][6]
CAS Number 744219-43-0[5][6][7]
IUPAC Name tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate[5]
Synonyms 6-(4-Boc-piperazin-1-yl)-1H-indazole[5]
Appearance Solid (form may vary)N/A
Boiling Point 482.9 °C at 760 mmHg[5]
Density 1.231 g/cm³[5][7]
PubChem CID 44242925[5]

Synthesis and Mechanistic Insights

The construction of the indazole-piperazine linkage is a key synthetic transformation. A robust and widely applicable method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a reliable route to form the C-N bond between the indazole core and the piperazine ring.

Expertise & Causality: The choice of the Buchwald-Hartwig reaction is deliberate. It is renowned for its broad functional group tolerance, meaning that pre-existing functionalities on both coupling partners (like the indazole N-H) do not typically interfere with the reaction. The use of 1-Boc-piperazine is crucial; the Boc group deactivates one of the piperazine nitrogens, preventing undesired double-arylation and ensuring monosubstitution.[8] This protection strategy is fundamental to achieving a high yield of the desired product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Workup R1 6-Bromo-1H-indazole P1 Buchwald-Hartwig Cross-Coupling R1->P1 R2 1-Boc-piperazine R2->P1 C1 Pd Catalyst (e.g., Pd₂(dba)₃) C1->P1 C2 Ligand (e.g., BINAP) C2->P1 C3 Base (e.g., NaOtBu) C3->P1 C4 Solvent (e.g., Toluene) C4->P1 C5 Inert Atmosphere (N₂ or Ar) C5->P1 Workup Aqueous Workup & Purification (Chromatography) P1->Workup Prod Target Compound Workup->Prod

Caption: Synthetic workflow for the title compound.

Experimental Protocol (Self-Validating System)

This protocol describes a representative lab-scale synthesis.

  • Reactor Setup: To a dry, oven-baked flask, add 6-bromo-1H-indazole (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., BINAP, 0.03 eq).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 eq) and anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The disappearance of the starting material (6-bromo-1H-indazole) indicates reaction completion.

  • Workup: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization (Final Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight.

Handling, Storage, and Safety

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid generating dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7][11] The recommended storage condition is room temperature.[6][7]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07Warning H302: Harmful if swallowed

Data compiled from supplier safety data sheets.[7]

Applications in Drug Discovery and Development

The true value of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate lies in its role as a versatile scaffold. After its synthesis, it can be readily modified at several key positions to generate a library of diverse compounds for biological screening.

Strategic Utility:

  • Deprotection: The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal a secondary amine on the piperazine ring. This amine is a key handle for introducing new substituents via acylation, alkylation, or reductive amination.

  • N-Alkylation/Arylation: The nitrogen atom of the indazole ring (N1) can be functionalized, for example, through alkylation or arylation reactions.[13]

  • Further Modification: The indazole ring itself can be subjected to further electrophilic substitution reactions if desired, although this is less common.

This multi-directional derivatization capability allows medicinal chemists to systematically explore the chemical space around the core structure, optimizing for potency, selectivity, and pharmacokinetic properties. Indazole-piperazine derivatives have shown promise as anti-inflammatory, neuroprotective, and anti-cancer agents.[3][4]

cluster_derivatization Potential Derivatization Pathways cluster_downstream Downstream Synthesis cluster_outcome Outcome Core tert-Butyl 4-(1H-indazol-6-yl) piperazine-1-carboxylate Path1 1. Acidic Deprotection (TFA/HCl) -> Free Piperazine Amine Core->Path1 Vector 1 (Piperazine) Path2 2. N-Alkylation of Indazole (e.g., Alkyl Halide + Base) Core->Path2 Vector 2 (Indazole N-H) DS1 Amide Coupling Path1->DS1 DS2 Reductive Amination Path1->DS2 DS3 Sulfonylation Path1->DS3 Outcome Library of Novel Drug Candidates Path2->Outcome DS1->Outcome DS2->Outcome DS3->Outcome

Caption: Derivatization strategies for the core scaffold.

Conclusion

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is more than a chemical with a specific molecular weight; it is a strategically designed intermediate that empowers modern medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via robust catalytic methods, and multiple points for diversification make it a cornerstone building block for developing novel therapeutics. A thorough understanding of its chemistry, handling, and strategic potential is crucial for any research professional engaged in the synthesis of complex bioactive molecules.

References

  • tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate . American Elements. [Link]

  • tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate . MySkinRecipes. [Link]

  • tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate . Lead Sciences. [Link]

  • Tert-butyl 4-[6-[(1H-indazol-5-yl)amino]-2-chloropyrimidin-4-yl]piperazine-1-carboxylate . Chemsrc. [Link]

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate . PubChem. [Link]

  • Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment . PubMed. [Link]

  • Synthesis of enantiomerically pure indazole fused 1,3‐substituted piperazines . ResearchGate. [Link]

  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate . National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . National Institutes of Health (NIH). [Link]

  • Indazole synthesis . Organic Chemistry Portal. [Link]

Sources

Exploratory

"Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate" structure

An In-Depth Technical Guide to Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate Abstract This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate, a pivotal b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, physicochemical properties, and a validated, field-proven synthesis protocol. We will explore the causal reasoning behind methodological choices, from precursor synthesis to the final coupling reaction, and discuss the compound's critical role in the development of targeted therapeutics. The guide includes detailed experimental procedures, analytical characterization techniques, and its strategic application in constructing complex pharmaceutical agents.

Introduction and Strategic Importance

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate (CAS No: 744219-43-0) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1][2] Its structure uniquely combines three key pharmacophoric elements:

  • The Indazole Core: A bicyclic aromatic scaffold recognized as a "privileged structure" in drug discovery. It is a cornerstone for numerous kinase inhibitors and other targeted therapies, owing to its ability to form critical hydrogen bond interactions with protein targets.[3][4]

  • The Piperazine Linker: A saturated heterocycle widely used to improve the physicochemical properties of drug candidates, such as aqueous solubility and cell permeability. It often serves as a non-rigid linker between two key binding fragments.

  • The Tert-butoxycarbonyl (Boc) Protecting Group: This essential feature masks the reactivity of the distal piperazine nitrogen, allowing for selective functionalization at the indazole core. Its facile removal under acidic conditions provides a reactive secondary amine, which is a gateway for subsequent chemical elaboration to build molecular complexity.

This combination makes the title compound a versatile and highly valuable intermediate for synthesizing a diverse array of bioactive molecules, particularly in oncology and inflammatory disease research.[3]

Molecular Structure and Physicochemical Properties

The molecular architecture is defined by the covalent linkage of the C6 position of the 1H-indazole ring to a nitrogen atom of the Boc-piperazine moiety.

Caption: Chemical Structure of the Title Compound

A summary of the compound's key physicochemical properties is provided below for easy reference.

PropertyValueSource(s)
CAS Number 744219-43-0[1][5]
Molecular Formula C₁₆H₂₂N₄O₂[1]
Molecular Weight 302.37 g/mol [1]
IUPAC Name tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate[1]
Boiling Point 482.9 °C at 760 mmHg[1]
Density 1.231 g/cm³[1][5]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=NN3[1]
Storage Sealed in dry, Room Temperature[5]

Synthesis and Mechanistic Insights

The construction of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6] This approach offers high yields and excellent functional group tolerance. The overall strategy involves the synthesis of a key precursor, 6-bromo-1H-indazole, followed by its coupling with commercially available tert-butyl piperazine-1-carboxylate.

G cluster_coupling Coupling Reaction start Precursor Synthesis: 4-bromo-2-methylaniline step1 Step 1: Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(4-bromo-2-methylphenyl)acetamide step1->intermediate1 step2 Step 2: Diazotization & Cyclization (Isoamyl Nitrite, KOAc) intermediate1->step2 intermediate2 6-Bromo-1H-indazole step2->intermediate2 step3 Step 3: Buchwald-Hartwig C-N Coupling (Pd Catalyst, Ligand, Base) intermediate2->step3 Indazole Precursor reagent_piperazine Reagent: tert-butyl piperazine-1-carboxylate reagent_piperazine->step3 Amine Source product Final Product: tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate step3->product

Caption: Synthetic Workflow Overview

Part A: Synthesis of 6-Bromo-1H-indazole Precursor

The synthesis of the indazole precursor is a well-established multi-step process starting from 4-bromo-2-methylaniline.[4]

Experimental Protocol:

  • Step 1: Acetylation of 4-bromo-2-methylaniline

    • To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain crude N-(4-bromo-2-methylphenyl)acetamide, which can be used in the next step without further purification.

    • Causality: The acetylation step protects the aniline nitrogen and sets the stage for the subsequent cyclization. It is a standard and high-yielding transformation.

  • Step 2: Diazotization and Intramolecular Cyclization

    • Dissolve the crude N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) and potassium acetate (3.0 eq) in chloroform.

    • Heat the mixture to reflux (approx. 68°C).

    • Add isoamyl nitrite (3.0 eq) dropwise over 30 minutes.

    • Maintain the reflux for 18-20 hours.[4]

    • Causality: Isoamyl nitrite acts as the diazotizing agent, converting the acetylated amino group into a diazonium species in situ. The elevated temperature facilitates the intramolecular cyclization, where the diazonium group is attacked by the aromatic ring to form the indazole core. Potassium acetate acts as a base to facilitate the reaction.

  • Step 3: Work-up and Isolation

    • After cooling, add concentrated hydrochloric acid and heat the mixture to 50-55°C to hydrolyze any remaining intermediates.[4]

    • Cool the mixture to room temperature and basify to pH 11 with a 50% aqueous NaOH solution.

    • Evaporate the organic solvent. The resulting solid can be slurried with a non-polar solvent like heptane, filtered, and dried under vacuum to yield 6-bromo-1H-indazole.[4]

Part B: Buchwald-Hartwig Amination

This final step couples the indazole precursor with the protected piperazine. The choice of catalyst, ligand, and base is critical for achieving high efficiency.

Experimental Protocol:

  • Reaction Setup:

    • To an oven-dried reaction vessel, add 6-bromo-1H-indazole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq).[6]

    • Add a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand, such as tBuXphos (2-4 mol%).

    • Causality: The Pd₂(dba)₃ serves as a stable Pd(0) source. The bulky and electron-rich tBuXphos ligand is highly effective for coupling with heterocyclic amines like indazole, promoting the crucial reductive elimination step.[6] NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110°C and stir vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate as a pure solid.

Analytical Characterization and Self-Validation

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques must be employed. Each technique provides a self-validating piece of structural evidence.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This analysis will confirm the presence of all key proton environments. Expected signals include the characteristic peaks for the indazole aromatic protons, the piperazine methylene protons (typically two distinct multiplets), the singlet for the Boc group's nine equivalent protons, and the broad singlet for the indazole N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton of the molecule, showing distinct signals for the aromatic carbons of the indazole, the aliphatic carbons of the piperazine ring, and the carbonyl and quaternary carbons of the Boc group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of 302.37.

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound. A successful synthesis should yield a product with >98% purity as determined by peak area integration.

Applications in Advanced Drug Discovery

The title compound is not an end-product but a strategic intermediate. Its primary utility lies in its ability to be readily deprotected and further functionalized.

G start tert-butyl 4-(1H-indazol-6-yl) piperazine-1-carboxylate deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) start->deprotection intermediate 6-(Piperazin-1-yl)-1H-indazole (Key Intermediate) deprotection->intermediate derivatization Further Derivatization (Acylation, Alkylation, Reductive Amination, etc.) intermediate->derivatization product Diverse Library of Advanced Pharmaceutical Agents (e.g., Kinase Inhibitors) derivatization->product reagent R-X (Acyl chloride, Alkyl halide, Aldehyde/Ketone) reagent->derivatization

Caption: Strategic Deprotection and Derivatization Pathway

The deprotection of the Boc group, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent, unmasks a nucleophilic secondary amine on the piperazine ring. This amine is a versatile handle for a variety of subsequent reactions:

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Alkylation: Reaction with alkyl halides to introduce new alkyl substituents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form complex amine side chains.

This strategic flexibility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective drug candidates. For instance, related indazole-piperazine scaffolds are found in complex molecules like Crizotinib, an ALK and ROS1 kinase inhibitor, highlighting the therapeutic relevance of this structural motif.[7][8]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

  • Hazard Identification (GHS): The compound is classified with the GHS07 pictogram.[5]

    • Signal Word: Warning

    • Hazard Statement: H302 (Harmful if swallowed).[5]

  • Precautionary Measures:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • Always handle in a well-ventilated fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is more than a mere chemical; it is a meticulously designed tool for medicinal chemists. Its synthesis via a robust Buchwald-Hartwig amination protocol is scalable and reliable. The compound's true value is realized in its role as a versatile intermediate, where the strategic placement of the Boc-protected piperazine on the privileged indazole scaffold provides an efficient and logical pathway to novel and complex drug candidates. This guide has provided the fundamental knowledge, practical protocols, and mechanistic rationale necessary for its effective synthesis and application in the demanding field of drug discovery.

References

  • tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | AMERICAN ELEMENTS . Source: American Elements. [Link]

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press . Source: Atlantis Press. [Link]

  • tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate - MySkinRecipes . Source: MySkinRecipes. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

  • tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R) - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate, a crucial building block for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate, a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, characterization, and significant applications, particularly its role as a key intermediate in the synthesis of targeted therapies.

Core Compound Identity and Physicochemical Properties

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is a heterocyclic compound featuring an indazole moiety linked to a piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it a valuable and versatile intermediate in medicinal chemistry.

IUPAC Name: tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate[1]

Synonyms: 6-[4-(Tert-Butoxycarbonyl)Piperazin-1-Yl]-1H-Indazole, 6-(4-Boc-Piperazin-1-Yl)-1H-Indazole[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 744219-43-0[1]
Molecular Formula C₁₆H₂₂N₄O₂[1]
Molecular Weight 302.37 g/mol [1]
Boiling Point 482.9 °C at 760 mmHg[1]
Density 1.231 g/cm³[1]
Appearance White to brown powder[2]
Storage Sealed in a dry environment at room temperature.[3]

Synthesis and Mechanism

The synthesis of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is a critical process for its application in pharmaceutical manufacturing. While multiple synthetic routes can be envisioned, a common strategy involves the coupling of an indazole precursor with a protected piperazine. A general representation of a potential synthetic pathway is outlined below.

A plausible synthetic approach involves a metal-catalyzed cross-coupling reaction between a halogenated indazole and Boc-piperazine or a related derivative. This is a common strategy for the formation of aryl-nitrogen bonds.

Alternatively, a two-step process involving a metal-catalyzed coupling reaction followed by a reduction, such as palladium-on-carbon catalyzed hydrogenation, can be employed for analogous structures.[4] For instance, the synthesis of the structurally similar tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate can be achieved through the hydrogenation of its nitro precursor using a palladium-on-carbon catalyst.[2] Another innovative approach for similar compounds involves a one-step photocatalytic synthesis, which offers a more environmentally friendly and efficient alternative to traditional methods that may use heavy metals.[4]

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 6-Halo-1H-indazole 6-Halo-1H-indazole Coupling_Reaction Metal-Catalyzed Cross-Coupling 6-Halo-1H-indazole->Coupling_Reaction Boc-piperazine Boc-piperazine Boc-piperazine->Coupling_Reaction Target_Compound Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate Coupling_Reaction->Target_Compound Formation of C-N bond

Caption: Generalized synthetic pathway for tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate.

Characterization and Quality Control

The structural integrity and purity of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate are paramount for its use in drug synthesis. A combination of spectroscopic techniques is employed for its comprehensive characterization.

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

    • The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the piperazine ring, and a prominent singlet for the nine protons of the tert-butyl group.

    • The ¹³C NMR spectrum will display distinct resonances for the carbons of the indazole, piperazine, and Boc protecting group.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique.

    • The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 303.1816.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid compound using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • The spectrum should display characteristic absorption bands for N-H stretching of the indazole ring, C=O stretching of the carbamate, and C-N stretching of the piperazine and indazole rings.

Applications in Drug Discovery and Development

The primary significance of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate lies in its role as a key building block in the synthesis of highly targeted therapeutic agents. The indazole and piperazine moieties are prevalent scaffolds in numerous biologically active molecules.

Intermediate in the Synthesis of PARP Inhibitors

This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in cancer therapy. PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

While not a direct precursor in all syntheses, its structural motifs are integral to the final drug structures. The development of PARP inhibitors represents a major advancement in personalized medicine.

Versatile Scaffold in Medicinal Chemistry

The bifunctional nature of this molecule, with the reactive secondary amine of the indazole and the potential for deprotection of the piperazine nitrogen, makes it a versatile scaffold for the synthesis of compound libraries. This allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. The piperazine ring, in particular, is known to improve the physicochemical properties of drug molecules, such as solubility and oral bioavailability.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement

Warning H302: Harmful if swallowed.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is a high-value intermediate with significant applications in the pharmaceutical industry, particularly in the development of targeted cancer therapies like PARP inhibitors. Its versatile structure allows for further chemical modifications, making it an essential tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in advancing drug discovery and development.

References

Sources

Exploratory

The Indazole Scaffold: A Privileged Motif in the Discovery and Evolution of Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the highly competitive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the highly competitive field of protein kinase inhibitor discovery. This bicyclic aromatic heterocycle has proven to be a versatile template for the design of potent and selective inhibitors targeting a range of kinases implicated in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the discovery and history of indazole-based kinase inhibitors, from their serendipitous beginnings to their rational design and clinical success. We will delve into the key structural features that underpin their inhibitory activity, explore the evolution of different inhibitor series, and provide detailed experimental protocols for their synthesis and biological evaluation. By examining case studies of prominent drugs such as Axitinib and Pazopanib, we will illuminate the causality behind experimental choices in lead optimization and the principles of structure-based drug design that have guided their development.

Introduction: The Rise of a Privileged Scaffold

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The quest for small molecule inhibitors that can selectively modulate kinase activity has driven significant innovation in medicinal chemistry. Within this landscape, the indazole ring system has distinguished itself as a remarkably effective core structure for kinase inhibition.

A number of commercially successful anticancer drugs feature the indazole core, including Axitinib, Pazopanib, and Niraparib, underscoring its clinical significance.[1][2] These molecules effectively target a variety of tyrosine and serine/threonine kinases, demonstrating the broad applicability of the indazole scaffold.[1] This guide will provide a deep dive into the scientific journey of these important therapeutic agents.

Historical Perspective: From Screening Hits to Rational Design

The emergence of indazole-based kinase inhibitors was not a singular event but rather an evolution driven by a combination of high-throughput screening (HTS) campaigns, fragment-based drug discovery (FBDD), and rational structure-based design.

Early discoveries often stemmed from large-scale screening efforts that identified indazole-containing compounds with unexpected kinase inhibitory activity. For instance, the discovery of indazoles as inhibitors of Tpl2 kinase originated from a high-throughput screening effort that identified a micromolar hit, which was subsequently optimized.[3]

A significant leap forward in the field came with the application of FBDD. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind weakly to the target kinase. The indazole moiety, with its favorable physicochemical properties and ability to form key interactions with the kinase active site, proved to be a valuable fragment.[4] Subsequent optimization of these initial fragment hits, guided by structural biology and computational modeling, has led to the development of highly potent and selective inhibitors.[4][5]

A pivotal moment in the history of indazole-based kinase inhibitors was the discovery and development of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). The rational design of Axitinib involved a structure-based approach, starting from a pyrazole-styryl lead compound and introducing conformational constraints to enhance potency and selectivity.[6][7] Similarly, the development of Pazopanib, another VEGFR inhibitor, involved extensive medicinal chemistry efforts to optimize its pharmacological properties.[8]

Key Indazole-Based Kinase Inhibitors and Their Targets

The versatility of the indazole scaffold is evident in the diverse range of kinases it has been successfully used to target.

VEGFR Inhibitors: Axitinib and Pazopanib

Axitinib and Pazopanib are cornerstone examples of indazole-based inhibitors targeting the VEGFR family of tyrosine kinases, which are crucial mediators of angiogenesis.[7][8]

  • Axitinib is a potent inhibitor of VEGFR-1, -2, and -3, with IC50 values in the sub-nanomolar range.[6] Its design was guided by X-ray crystallography, which revealed key interactions between the indazole core and the hinge region of the kinase domain.[6]

  • Pazopanib is another multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFRs, as well as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[8]

The inhibition of VEGFR signaling by these drugs leads to a reduction in tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[9]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Several indazole-based compounds have been developed as potent inhibitors of Aurora kinases.[5][10] For example, a series of novel indazole derivatives have been identified that exhibit dual inhibition of Aurora A and B, or selective inhibition of either isoform.[5]

Other Kinase Targets

The applicability of the indazole scaffold extends beyond VEGFR and Aurora kinases. Indazole-based inhibitors have been developed for a variety of other kinases, including:

  • Polo-like kinase 4 (PLK4): A master regulator of centriole duplication.[3]

  • AXL receptor tyrosine kinase: Implicated in drug resistance and metastasis.[4]

  • Tpl2 (MAP3K8): A key component of the MAPK signaling pathway.[3]

The successful development of inhibitors for such a diverse set of kinases highlights the remarkable adaptability of the indazole core.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The efficacy of indazole-based kinase inhibitors is rooted in their ability to form specific and stable interactions within the ATP-binding pocket of the target kinase.

Hinge Binding and Core Interactions

A recurring theme in the binding mode of indazole inhibitors is the formation of hydrogen bonds between the indazole nitrogen atoms and the backbone amide and carbonyl groups of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP and is a critical anchor for the inhibitor.

Causality Behind Experimental Choices in Lead Optimization

The development of potent and selective indazole-based inhibitors is a testament to the power of iterative drug design. Medicinal chemists have systematically explored substitutions at various positions of the indazole ring to optimize potency, selectivity, and pharmacokinetic properties.

A compelling example of this is the optimization of a lead compound in the development of PLK4 inhibitors. An initial compound, 28t, showed good kinase inhibitory activity but poor cellular activity.[3] Through a process of functional group migration and rational design, researchers hypothesized that the carbonyl α-carbon was a metabolic liability.[3] By repositioning a phenyl ring to this position, they were able to improve metabolic stability while maintaining potent PLK4 inhibition, ultimately leading to a compound with an IC50 of 0.065 μM.[3] This iterative process of identifying liabilities and rationally designing solutions is a hallmark of successful drug discovery.

Experimental Protocols

To provide a practical resource for researchers, this section details key experimental methodologies for the synthesis and evaluation of indazole-based kinase inhibitors.

Synthesis of the Indazole Core

A variety of synthetic routes to the indazole core have been developed. One common and versatile method involves the intramolecular N-arylation of ortho-chlorinated arylhydrazones catalyzed by copper.

Experimental Workflow: Copper-Catalyzed Intramolecular N-Arylation

G start Start: ortho-chlorinated arylhydrazone reagents Add CuI, Ligand (e.g., L-proline), and Base (e.g., K2CO3) in a suitable solvent (e.g., DMSO) start->reagents heating Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a defined period (e.g., 12-48 h) reagents->heating workup Cool to room temperature and perform aqueous workup (e.g., add ethyl acetate, wash with water and brine) heating->workup purification Purify the crude product by column chromatography on silica gel workup->purification end_product End Product: Substituted N-aryl-1H-indazole purification->end_product

Caption: General workflow for the synthesis of N-arylindazoles.

Step-by-Step Protocol:

  • To a solution of the ortho-chlorinated arylhydrazone in a suitable solvent (e.g., DMSO), add CuI (e.g., 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2 equivalents).

  • Stir the reaction mixture and heat it to 120 °C for 12–48 hours.[11]

  • After cooling to room temperature, add ethyl acetate to the mixture.[11]

  • Pass the mixture through a short column of silica gel and wash the eluate with water and a saturated aqueous NaCl solution.[11]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[11]

  • Purify the residue by column chromatography on silica gel to afford the desired N-aryl-1H-indazole.

In Vitro Kinase Inhibition Assays

Determining the inhibitory potency of newly synthesized compounds is a critical step in the drug discovery process. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose.

Experimental Workflow: ADP-Glo™ Kinase Assay

G start Start: Kinase reaction (Kinase, Substrate, ATP, and Inhibitor) reagent1 Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP start->reagent1 incubation1 Incubate for 40 minutes at room temperature reagent1->incubation1 reagent2 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal incubation1->reagent2 incubation2 Incubate for 30 minutes at room temperature reagent2->incubation2 detection Measure luminescence using a plate reader incubation2->detection

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Perform the kinase reaction by incubating the kinase, substrate, ATP, and the test compound (inhibitor) in a multi-well plate.

  • After the desired reaction time, add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]

  • Incubate the plate for 40 minutes at room temperature.[13]

  • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.[12]

  • Incubate the plate for 30 minutes at room temperature.[13]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.

Signaling Pathways and Cellular Effects

Indazole-based kinase inhibitors exert their therapeutic effects by modulating specific cellular signaling pathways.

VEGFR Signaling Pathway

The binding of VEGF to its receptor, VEGFR2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR Signaling Pathway Diagram

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib / Pazopanib Axitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR signaling pathway and the point of inhibition by Axitinib and Pazopanib.

Inhibition of VEGFR2 by indazole-based drugs like Axitinib blocks these downstream signaling events, leading to an anti-angiogenic effect.[14] This can result in the suppression of tumor growth and metastasis.[9][15]

Aurora Kinase Signaling and Cellular Consequences

Aurora kinases are essential for the proper execution of mitosis. Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B can cause failures in chromosome segregation and cytokinesis. Both ultimately lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected indazole-based kinase inhibitors against their primary targets.

CompoundTarget(s)IC50 (nM)Reference(s)
Axitinib VEGFR-1, -2, -30.1, 0.2, 0.1-0.3[6]
Pazopanib VEGFR-1, -2, -310, 30, 47[8]
PDGFR-α, -β84, 71[8]
c-Kit74[8]
Compound 17 Aurora A, B26, 15[5]
Compound 21 Aurora B31[5]
Compound 30 Aurora A85[5]
CZL-S092 PLK40.9[16]
Compound 54 AXLPotent inhibitor[4]

Note: IC50 values can vary depending on the assay conditions.

Conclusion and Future Directions

The indazole scaffold has unequivocally established its importance in the development of kinase inhibitors. The journey from initial screening hits to rationally designed, clinically approved drugs showcases the power of modern medicinal chemistry. The deep understanding of structure-activity relationships and the mechanistic insights gained from studying these inhibitors have provided a solid foundation for the development of the next generation of targeted therapies.

Future efforts in this field will likely focus on several key areas:

  • Improving Selectivity: While many potent indazole-based inhibitors have been developed, achieving greater selectivity to minimize off-target effects remains a key challenge.

  • Overcoming Drug Resistance: The emergence of drug resistance is a major limitation of targeted therapies. The design of novel indazole derivatives that can inhibit drug-resistant mutant kinases is an active area of research.

  • Exploring New Kinase Targets: The human kinome contains over 500 members, many of which remain relatively unexplored as drug targets. The versatility of the indazole scaffold makes it an attractive starting point for developing inhibitors against novel kinases.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Wray, B. C., & Stambuli, J. P. (2010).
  • Barbera, G., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1346–1354.
  • Dufour, F., et al. (2016). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 14(32), 7755–7759.
  • Shukla, N., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 14(7), 415–426.
  • Request PDF. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

  • Zhao, L., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 283, 117039.
  • Chang, C. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 646–657.
  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
  • Design and Optimization of Sustained Release Tablets of Axitinib—A DoE Based Approach. (2025). AAPS PharmSciTech, 26(1), 22.
  • QbD-Based Development and Evaluation of Pazopanib Hydrochloride Extrudates Prepared by Hot-Melt Extrusion Technique. (2022). Pharmaceutics, 14(11), 2341.
  • Hu, Y., et al. (2015). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 121(3), 479–487.
  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. (2021). Toxins, 13(1), 53.
  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (2010). Organic Letters, 12(15), 3532–3535.
  • Hu-Lowe, D. D., et al. (2008). Structure-Based Design and Characterization of Axitinib. Journal of Medicinal Chemistry, 51(15), 4632–4642.
  • Request PDF. (n.d.). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGF/VEGFR downstream signaling pathways and sites of actions of approved anti-angiogenic drugs in cancer therapy. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1279–1307.
  • Wray, B. C., & Stambuli, J. P. (2010).
  • ResearchGate. (n.d.). ADP 2 FI Assay Technical Manual Instructions for Part Numbers 3013-A, 3013-1K, and 3013-10K ® Transcreener® ADP 2 FI Assay Technical Manual. Retrieved from [Link]

  • Wang, T., et al. (2018).
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2016). Molecules, 21(8), 1059.
  • Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. (2015). Bioorganic & Medicinal Chemistry, 23(7), 1546–1556.
  • Bellesoeur, A., et al. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2801–2811.
  • WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride. (n.d.). Google Patents.
  • Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. (2024). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). Molecules, 26(16), 4945.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2016). Cell Reports, 14(3), 670–683.
  • Individualized Dosing With Axitinib: Rationale and Practical Guidance. (2016). Clinical Genitourinary Cancer, 14(6), 473–482.
  • BellBrook Labs. (n.d.). Application Notes. Retrieved from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. (2017). Clinical Pharmacokinetics, 56(2), 137–146.
  • Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. (2025). European Journal of Medicinal Chemistry, 287, 117867.
  • Dominant Effect of Anti-angiogenesis in Combination Therapy Involving Cyclophosphamide and the VEGF Receptor Tyrosine Kinase Inhibitor Axitinib. (2011).
  • Argonne National Laboratory. (2010, April 1). An anti-cancer drug that stunts tumor growth. Retrieved from [Link]

  • Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways. (2024). International Journal of Molecular Sciences, 25(8), 4192.

Sources

Protocols & Analytical Methods

Method

"Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate" synthesis protocol

An In-Depth Guide to the Synthesis of Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate Authored by: A Senior Application Scientist Introduction tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is a key hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its structure uniquely combines the pharmacologically significant 1H-indazole core with a versatile N-Boc-protected piperazine moiety. The indazole scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents, particularly in oncology, due to its ability to mimic a purine bioisostere and form critical hydrogen bond interactions with protein targets. The attached piperazine ring often serves as a soluble, non-labile linker to explore structure-activity relationships (SAR).

This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate. We will detail a robust two-step synthetic strategy, beginning with the preparation of a key precursor, 6-bromo-1H-indazole, followed by a palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers to not only replicate the synthesis but also to adapt it for analogous transformations.

Overall Synthetic Strategy

The synthesis is efficiently achieved in two primary stages:

  • Diazotization and Cyclization to form the Indazole Core: The synthesis of the requisite 6-bromo-1H-indazole precursor is accomplished via a classical reaction pathway involving the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization.[1] This method is scalable and provides a reliable source of the key heterocyclic precursor.

  • Buchwald-Hartwig Cross-Coupling: The core of the synthesis involves the formation of the critical C-N bond between the indazole ring and the piperazine nitrogen. The Buchwald-Hartwig amination is the premier method for this transformation, utilizing a palladium catalyst and a specialized phosphine ligand to couple 6-bromo-1H-indazole with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with high efficiency and selectivity.[2][3]

The complete synthetic workflow is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Buchwald-Hartwig Amination A 4-Bromo-2-methylaniline B 6-Bromo-1H-indazole A->B  i) Acetic anhydride  ii) Isoamyl nitrite, K(OAc)  iii) HCl, NaOH C tert-Butyl piperazine-1-carboxylate D tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate C->D  Pd₂(dba)₃, Xantphos  NaOtBu, Toluene B_alias 6-Bromo-1H-indazole B_alias->D  Pd₂(dba)₃, Xantphos  NaOtBu, Toluene

Caption: Overall synthetic route for the target molecule.

Part 1: Synthesis of 6-Bromo-1H-indazole

This protocol details the preparation of the essential 6-bromo-1H-indazole precursor from commercially available 4-bromo-2-methylaniline.[1]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )GradeNotes
4-Bromo-2-methylaniline186.05≥98%Starting material
Acetic Anhydride102.09ReagentAcetylating agent
Potassium Acetate98.14AnhydrousBase
Isoamyl Nitrite117.15≥97%Diazotizing agent
Chloroform (CHCl₃)119.38AnhydrousSolvent
Heptane100.21ReagentAnti-solvent/Wash
Hydrochloric Acid (HCl)36.465 M (aq)For hydrolysis
Sodium Hydroxide (NaOH)40.005 M (aq)For neutralization
Step-by-Step Protocol
  • Acetylation:

    • In a 2 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 4-bromo-2-methylaniline (95.0 g, 0.51 mol) in chloroform (700 mL).

    • Cool the solution to 10-15°C using an ice bath.

    • Slowly add acetic anhydride (109 mL, 1.12 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 40°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Diazotization and Cyclization:

    • To the reaction mixture from the previous step, add potassium acetate (14.6 g, 0.15 mol).

    • Begin heating the mixture to a gentle reflux (approx. 68°C).

    • Once refluxing, add isoamyl nitrite (147 mL, 1.07 mol) dropwise over 1 hour.

    • Maintain the reflux for 20 hours. Monitor the reaction progress by TLC or LC-MS until the acetylated aniline is consumed.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Add 5 M hydrochloric acid (500 mL) and stir vigorously for 2 hours to hydrolyze the N-acetyl intermediate.

    • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with an additional portion of 5 M HCl (250 mL).

    • Combine the acidic aqueous layers and wash them with chloroform (2 x 250 mL) to remove non-basic impurities.

    • Cool the combined aqueous layer in an ice bath and carefully adjust the pH to ~8-9 by the slow addition of 5 M sodium hydroxide. A precipitate will form.

    • Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (2 x 200 mL) and then with cold heptane (150 mL).

    • Dry the solid under vacuum at 40-50°C to a constant weight to yield 6-bromo-1H-indazole as a light brown solid.

Part 2: Synthesis of tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate

This section details the palladium-catalyzed Buchwald-Hartwig amination to couple 6-bromo-1H-indazole with N-Boc-piperazine.[2]

Rationale for Reagent Selection
  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable, air-tolerant source of Pd(0), which is essential for initiating the catalytic cycle.

  • Ligand (Xantphos): This bulky, electron-rich bisphosphine ligand is crucial for facilitating both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the final product. Its wide bite angle stabilizes the catalytic species and prevents catalyst decomposition, leading to higher yields.[3]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, making it a competent nucleophile for the coupling reaction.

  • Solvent (Toluene): Anhydrous, deoxygenated toluene is used as it is a non-polar aprotic solvent that effectively dissolves the reactants and is stable at the required reaction temperatures.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligand, rendering them inactive. Therefore, maintaining an inert atmosphere (Nitrogen or Argon) is critical for success.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )GradeNotes
6-Bromo-1H-indazole197.03≥97%Synthesized in Part 1
tert-Butyl piperazine-1-carboxylate186.25≥98%N-Boc-piperazine
Pd₂(dba)₃915.72ReagentPalladium precatalyst
Xantphos578.68≥98%Phosphine ligand
Sodium tert-butoxide (NaOtBu)96.10≥98%Base
Toluene92.14Anhydrous, degassedSolvent
Ethyl Acetate (EtOAc)88.11ReagentFor extraction
Brine (Saturated NaCl solution)--For washing
Sodium Sulfate (Na₂SO₄)142.04AnhydrousDrying agent
Silica Gel-230-400 meshFor chromatography
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-bromo-1H-indazole (10.0 g, 50.7 mmol, 1.0 equiv.), tert-butyl piperazine-1-carboxylate (10.4 g, 55.8 mmol, 1.1 equiv.), and sodium tert-butoxide (6.8 g, 71.0 mmol, 1.4 equiv.).

    • Add the palladium precatalyst, Pd₂(dba)₃ (469 mg, 0.51 mmol, 1 mol%), and the ligand, Xantphos (880 mg, 1.52 mmol, 3 mol%).

    • Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous, degassed toluene (250 mL) via cannula or syringe.

    • Heat the reaction mixture to 100-110°C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. The reaction is complete upon consumption of the 6-bromo-1H-indazole starting material.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the dark mixture with ethyl acetate (300 mL).

    • Carefully pour the mixture into a separatory funnel containing water (250 mL). Shake and separate the layers.

    • Wash the organic layer sequentially with water (2 x 200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

    • Dry the resulting solid under high vacuum to afford tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate as a white to off-white solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Value
Molecular Formula C₁₆H₂₂N₄O₂[4]
Molecular Weight 302.37 g/mol [4]
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.8 (s, 1H, indazole NH), 7.9 (s, 1H), 7.6 (d, 1H), 7.1 (s, 1H), 6.8 (d, 1H), 3.5 (t, 4H), 3.1 (t, 4H), 1.4 (s, 9H, Boc).
LC-MS (ESI+) m/z: 303.2 [M+H]⁺, 247.2 [M-C₄H₈+H]⁺
Purity (HPLC) ≥98%

Note: NMR chemical shifts are predicted and may vary slightly.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure or wet reagents/solvent. 3. Insufficient base or inactive base.1. Ensure a strictly inert atmosphere. Degas the solvent thoroughly before use. 2. Use anhydrous grade solvent and dry reagents. 3. Use freshly opened, high-purity NaOtBu.
Formation of Side Products 1. Reaction temperature too high, leading to decomposition. 2. Hydrodehalogenation of starting material.1. Reduce the reaction temperature to 90-100°C. 2. Ensure the inert atmosphere is free of hydrogen sources. Use a different base like Cs₂CO₃ which can sometimes mitigate this.
Difficult Purification 1. Streaking on silica gel column. 2. Co-elution with impurities.1. The product is basic. Add a small amount of triethylamine (0.5-1%) to the eluent to improve peak shape. 2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • BenchChem. (2025). Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- (CN110452177A).
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • American Elements. (n.d.). tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

Application

Application Note: A Practical Guide to the Reductive Amination of Indazole Derivatives for Drug Discovery

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] The synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] The synthesis of complex indazole derivatives often requires robust and versatile chemical transformations. Reductive amination stands out as a powerful method for introducing diverse amine functionalities, a critical step in tuning the pharmacological properties of lead compounds. This guide provides a detailed protocol for the reductive amination of indazole aldehydes and ketones, with a focus on the widely used and highly selective reagent, sodium triacetoxyborohydride (STAB). We delve into the underlying mechanism, offer a validated step-by-step protocol, present a troubleshooting guide for common experimental challenges, and provide comprehensive references to support the presented methodology.

The Strategic Importance of Reductive Amination

In drug development, the ability to rapidly generate analogues of a hit compound is paramount. Reductive amination is a highly reliable and efficient method for forging carbon-nitrogen (C-N) bonds.[5] Unlike multi-step alkylation procedures that can suffer from over-alkylation and harsh conditions, reductive amination offers a more controlled, one-pot approach to synthesizing secondary and tertiary amines from a wide array of aldehydes, ketones, and primary or secondary amines.[6][7] For indazole-containing molecules, this translates to a direct and high-yielding pathway for installing pharmacophoric groups essential for target binding and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Reaction Mechanism: A Tale of Two Steps

The elegance of reductive amination lies in its sequential, in-situ process. The reaction proceeds through two distinct, yet concurrent, stages within the same reaction vessel.

Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the indazole aldehyde or ketone. This forms an unstable carbinolamine intermediate. Under mildly acidic conditions, which can be facilitated by an additive like acetic acid or the acidic nature of the amine salt itself, the carbinolamine dehydrates to form a C=N double bond. This species is either a neutral imine (from primary amines) or a positively charged iminium ion (from secondary amines).[5][8]

Step 2: Hydride Reduction A mild and selective reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion.[9] The key to a successful one-pot reaction is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this role due to its steric bulk and attenuated reactivity, which prevents the undesired reduction of the aldehyde or ketone to an alcohol.[6][10]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Start Indazole-CHO + R₂NH Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Iminium Iminium Ion [Indazole-CH=NR₂]⁺ Carbinolamine->Iminium Dehydration (-H₂O) Product Final Product Indazole-CH₂-NR₂ Iminium->Product Reducer NaBH(OAc)₃ (STAB) Reducer->Iminium Hydride Transfer

Figure 1: The two-stage mechanism of reductive amination.

Experimental Protocol: Reductive Amination of an Indazole Aldehyde

This protocol provides a general procedure for the synthesis of a tertiary amine from an indazole-3-carboxaldehyde and a secondary amine using sodium triacetoxyborohydride.

Materials and Equipment
  • Substrates: Indazole-3-carboxaldehyde (1.0 eq), secondary amine (1.1 - 1.5 eq)

  • Reagent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[11][12]

  • Optional Catalyst: Glacial Acetic Acid (AcOH) (0.1 eq, or used as a solvent for the amine)

  • Glassware: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

  • Monitoring: Thin Layer Chromatography (TLC) plates, LC-MS

  • Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, water, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the indazole-3-carboxaldehyde (1.0 eq) and dissolve it in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the secondary amine (1.1-1.5 eq). If the amine is a salt (e.g., hydrochloride), a tertiary base like triethylamine (NEt₃) may be required to liberate the free amine. Stir the mixture at room temperature for 20-30 minutes. This pre-stirring allows for the initial formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed. Caution: STAB is moisture-sensitive; handle it quickly in a dry environment.[11]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting aldehyde is consumed. Reactions are typically complete within 2-24 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system to obtain the pure product.[13] Characterize the final compound using NMR, MS, and HPLC to confirm identity and purity.[14]

G cluster_workflow Experimental Workflow A 1. Dissolve Indazole-CHO in Anhydrous DCE B 2. Add Amine, Stir 30 min A->B C 3. Add STAB (Portion-wise) B->C D 4. Stir at RT, Monitor by TLC/LC-MS C->D E 5. Quench with Sat. NaHCO₃ D->E F 6. Extract with DCE/Water E->F G 7. Dry & Concentrate F->G H 8. Purify by Chromatography G->H I Pure Product H->I

Figure 2: General workflow for reductive amination.

Reagent and Condition Selection

The choice of reagents can be adapted based on the specific substrates. The following table summarizes common variables.

ComponentChoiceRationale & Causality
Reducing Agent Sodium Triacetoxyborohydride (STAB) Preferred Choice. Mild and selective for iminium ions over carbonyls, preventing alcohol byproduct formation. Tolerates a wide range of functional groups.[12][15]
Sodium Cyanoborohydride (NaBH₃CN)Effective, but toxic (releases cyanide salts upon quenching with acid). Works well in protic solvents like methanol.[5]
Sodium Borohydride (NaBH₄)Can be used, but must be added after imine formation is complete, as it readily reduces aldehydes/ketones.[11] Requires a two-step, one-pot procedure.
Solvent 1,2-Dichloroethane (DCE) Preferred Choice. Aprotic, effectively solubilizes most substrates, and is the standard solvent for STAB reactions.[12]
Dichloromethane (DCM)Good alternative to DCE.
Tetrahydrofuran (THF)Can be used, though reactions may be slower compared to in DCE.[12]
Additive Acetic Acid (AcOH) Often used as a catalyst, especially with less reactive ketones, to facilitate the dehydration step and accelerate iminium ion formation.[12][15]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive STAB due to moisture exposure. 2. Sterically hindered ketone or amine. 3. Insufficient iminium ion formation.1. Use a fresh bottle of STAB; ensure anhydrous conditions. 2. Increase reaction time, temperature (to 40-50 °C), or use a more reactive reagent if possible. 3. Add 1-5% glacial acetic acid to catalyze iminium ion formation.
Alcohol Byproduct Formation The carbonyl is being reduced.This is rare with STAB. If using NaBH₄, ensure imine formation is complete before adding the reducing agent. If using STAB, verify the reagent's identity and purity.
Starting Amine Recovered The amine is not sufficiently nucleophilic or the carbonyl is unreactive.Add acetic acid to activate the carbonyl. For weakly basic amines (e.g., anilines), the reaction may require longer times or gentle heating.
Complex Mixture of Products 1. Impure starting materials. 2. Side reactions due to other functional groups.1. Purify starting materials before the reaction. 2. STAB is highly functional group tolerant, but extremely sensitive groups may require protection.

Conclusion

The reductive amination protocol detailed herein, centered on the use of sodium triacetoxyborohydride, is a cornerstone reaction for the functionalization of indazole derivatives. Its operational simplicity, high functional group tolerance, and excellent yields make it an indispensable tool for researchers in drug discovery. By understanding the mechanism and the key parameters governing the reaction, scientists can efficiently synthesize diverse libraries of indazole-based compounds for biological evaluation, accelerating the journey from lead identification to clinical development.

References

  • Myers, A. M. Reductive Amination of Aldehydes and Ketones. Myers Group Handouts, Harvard University. [Link]

  • Chemistry LibreTexts. Reductive Amination. (2023). [Link]

  • Reddit r/OrganicChemistry. Reductive amination NaB(AcO)3. (2023). [Link]

  • Google Patents.
  • Wang, L., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021). [Link]

  • Zhang, S. G., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2022). [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. (1996). [Link]

  • Academia.edu. The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Singh, P., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. (2023). [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. (2016). [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2019). [Link]

  • Gaikwad, D. D., et al. Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry. (2015). [Link]

  • ResearchGate. Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. (2021). [Link]

  • Li, Y., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. (2023). [Link]

  • Wu, G., et al. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. (2016). [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Liu, X. S., et al. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. (2024). [Link]

  • Zhang, S. G., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. (2022). [Link]

Sources

Method

Application Notes and Protocols for In Vitro Kinase Assays Using Indazole Derivatives

Introduction: The Critical Role of Kinases and the Promise of Indazole Inhibitors Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinases and the Promise of Indazole Inhibitors

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous indazole-containing derivatives demonstrating potent and selective inhibition of a variety of kinases.[1][2][3] Several successful anti-cancer drugs, such as axitinib, niraparib, and pazopanib, are based on this versatile heterocyclic core.[3][4]

This guide provides a comprehensive overview and detailed protocols for conducting in vitro kinase assays to characterize the inhibitory activity of novel indazole derivatives. As a senior application scientist, my objective is not merely to present a series of steps, but to provide the underlying rationale for each experimental choice, ensuring a robust and self-validating approach to your research.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, serves as an excellent pharmacophore for designing kinase inhibitors. Its unique structure allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity.[2] Many indazole derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[5][6] Molecular docking studies have revealed that the indazole core can form crucial hydrogen bond interactions with the hinge region of the kinase, a key feature for potent inhibition.[5]

G cluster_kinase Kinase Active Site cluster_molecules Molecules ATP_Pocket ATP Binding Pocket Hinge Hinge Region Substrate_Binding Substrate Binding Site Indazole_Derivative Indazole Derivative Indazole_Derivative->Hinge H-Bonds ATP ATP Indazole_Derivative->ATP Competes with ATP->ATP_Pocket Binds Substrate Substrate Protein/Peptide Substrate->Substrate_Binding Binds

Figure 1: Mechanism of ATP-competitive inhibition by indazole derivatives.

Choosing the Right In Vitro Kinase Assay: A Matter of Strategy

The selection of an appropriate in vitro kinase assay format is a critical decision that will impact the throughput, sensitivity, and biological relevance of your screening campaign. Three common methodologies are detailed below, each with its own set of advantages and considerations.

Radiometric Assays: The Gold Standard for Direct Measurement

Radiometric assays directly measure the incorporation of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate (protein or peptide).[7][8][9] This method is considered the "gold standard" due to its high sensitivity and direct measurement of enzymatic activity.[10]

  • Principle: The kinase transfers the radiolabeled phosphate from ATP to the substrate. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity of the substrate is quantified.[7][11]

  • Common Separation Method: P81 phosphocellulose paper is frequently used to capture the phosphorylated peptide substrate, while the negatively charged ATP is washed away.[9][11]

  • Advantages:

    • High sensitivity and low background.

    • Directly measures phosphotransferase activity.

    • Compatible with virtually any kinase and substrate.[7]

  • Disadvantages:

    • Requires handling of radioactive materials and specialized equipment.

    • Lower throughput compared to other methods.

    • Generates radioactive waste.

Luminescence-Based Assays: High-Throughput and Non-Radioactive

Luminescence-based assays, such as the Kinase-Glo® platform, measure kinase activity by quantifying the amount of ATP remaining in the reaction mixture.[12][13] As the kinase consumes ATP, the luminescent signal decreases, providing an indirect measure of enzyme activity.[12]

  • Principle: After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase utilizes the remaining ATP to produce light, and the luminescent signal is inversely proportional to kinase activity.[14]

  • Advantages:

    • High-throughput and amenable to automation.

    • Non-radioactive.

    • Excellent signal-to-background ratios and Z'-factor values.[13]

  • Disadvantages:

    • Indirect measurement of kinase activity.

    • Susceptible to interference from compounds that affect luciferase or ATP levels.

Fluorescence-Based Assays: A Versatile Approach

Fluorescence-based assays encompass a variety of techniques, with Fluorescence Polarization (FP) being a popular choice for studying kinase inhibition.[8][15]

  • Principle of FP: This method relies on the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the substrate, it can be captured by a phosphospecific antibody, leading to a larger complex that tumbles more slowly and exhibits higher fluorescence polarization.

  • Advantages:

    • Homogeneous assay format (no separation steps).

    • Non-radioactive.

    • Can be used to study binding events directly.[8]

  • Disadvantages:

    • Requires a fluorescently labeled substrate.

    • Can be affected by fluorescent compounds or light scattering.[16]

    • The change in molecular size upon phosphorylation must be significant enough to produce a detectable change in polarization.[16]

Experimental Protocols: A Step-by-Step Guide with Expert Insights

The following protocols are designed to be robust and adaptable. Remember, the key to a successful kinase assay is careful planning and the inclusion of appropriate controls.

General Considerations for Handling Indazole Derivatives

Indazole derivatives can exhibit poor aqueous solubility.[17] It is crucial to prepare stock solutions in a suitable organic solvent, such as DMSO, and to be mindful of the final solvent concentration in the assay.

  • Expert Tip: Always include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) to account for any solvent effects on kinase activity.

G Start Start Prepare_Reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP, and Indazole Compound Start->Prepare_Reagents Assay_Setup Set Up Assay Plate: - Controls (No Enzyme, No Inhibitor) - Vehicle Control (DMSO) - Test Compound Dilutions Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (e.g., by adding ATP) Assay_Setup->Initiate_Reaction Incubate Incubate at Optimal Temperature and Time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Radiometric, Luminescence, or Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro kinase assay.

Protocol 1: Radiometric Kinase Assay using P81 Phosphocellulose Paper

This protocol is adapted for a generic serine/threonine kinase.

Materials:

  • Kinase of interest

  • Peptide substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP

  • Cold ATP

  • Indazole derivative stock solution (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.5%)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, kinase, and peptide substrate. The final concentrations should be optimized for your specific kinase.

  • Set up the Assay Plate:

    • Add the desired volume of the master mix to each well of a 96-well plate.

    • Add the indazole derivative at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a no-inhibitor control.

    • To initiate the reaction, add a mixture of [γ-³²P]ATP and cold ATP. The final ATP concentration should ideally be close to the Kₘ value for the kinase to ensure accurate Kᵢ determination.[18]

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes). The reaction should be in the linear range.

  • Stop the Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto the P81 phosphocellulose paper.[11]

  • Wash: Wash the P81 paper several times in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed P81 paper squares into scintillation vials with scintillation fluid and count using a liquid scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Materials:

  • Kinase of interest

  • Substrate

  • Kinase reaction buffer

  • ATP

  • Indazole derivative stock solution (in DMSO)

  • Kinase-Glo® Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the Kinase Reaction: In a white, opaque multi-well plate, combine the kinase reaction buffer, kinase, substrate, and indazole derivative at various concentrations. Include appropriate controls.

  • Initiate the Reaction: Add ATP to each well to start the reaction.

  • Incubate: Incubate the plate at room temperature for the optimized reaction time.

  • Detect ATP Levels: Add an equal volume of Kinase-Glo® Reagent to each well.[12] Mix briefly and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the plate using a luminometer. The luminescent signal is inversely proportional to kinase activity.[14]

Data Analysis and Interpretation: Determining Inhibitor Potency

The primary output of these assays is the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[19]

Steps for IC₅₀ Determination:

  • Normalize the Data: Express the data as a percentage of the uninhibited control (100% activity).

  • Plot the Data: Create a dose-response curve by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the Curve: Use a non-linear regression model (e.g., a four-parameter logistic equation) to fit the data and determine the IC₅₀ value.[20]

Table 1: Hypothetical IC₅₀ Values for Indazole Derivatives against a Kinase Panel

Compound IDKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
IND-00115250>10,000
IND-002550500
IND-003150120110
Staurosporine2510

Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Troubleshooting and Ensuring Data Integrity

A self-validating protocol includes rigorous controls and an awareness of potential pitfalls.

IssuePotential CauseSuggested Solution
High background signal Incomplete washing (radiometric assay), compound fluorescence (fluorescence assay), contaminated reagents.Increase the number and duration of washes. Check for compound autofluorescence at the assay wavelengths. Prepare fresh reagents.
Poor Z'-factor Assay variability, suboptimal reagent concentrations.Optimize enzyme, substrate, and ATP concentrations. Ensure accurate pipetting.
Inconsistent IC₅₀ values Compound solubility issues, reaction not in the linear range.Check for compound precipitation. Ensure the final DMSO concentration is low and consistent. Perform a time course experiment to determine the linear range of the reaction.
Off-target effects The inhibitor may not be specific to the target kinase.Profile the compound against a panel of kinases to determine its selectivity.[21][22]

Conclusion

The in vitro kinase assay is an indispensable tool in the development of novel therapeutics. By carefully selecting the appropriate assay format, meticulously executing the protocol, and thoughtfully analyzing the data, researchers can accurately characterize the inhibitory potential of indazole derivatives. This guide provides the foundational knowledge and practical steps to ensure the generation of high-quality, reproducible data, ultimately accelerating the journey from a promising compound to a potential life-saving drug.

References

  • In vitro kinase assay. protocols.io. (2023, September 23). [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sayed, M. A., & Al-Salahi, R. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sayed, M. A., & Al-Salahi, R. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25687-25717. [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25687-25717. [Link]

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). [Link]

  • JoVE. Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022, June 21). [Link]

  • In vitro kinase assay. Bio-protocol. (2022, September 1). [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 293, 117286. [Link]

  • Volynets, G. P., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Letters in Drug Design & Discovery, 18(10), 964-970. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 419-432. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8624. [Link]

  • Ofiteru, A., et al. (2015). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 482, 1-6. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Hastie, C. J., et al. (2025). Comparison of Classical P81 and SVI-P Cation-Exchange Papers in Radiometric Protein Kinase Assays. SLAS Discovery, 30(6), 100124. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • ResearchGate. Does anyone know of new sources of phosphocellulose P81- kinase assay?. (2015, May 4). [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). [Link]

  • In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]

  • ResearchGate. Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(12), 1968-1974. [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). [Link]

  • Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy (pp. 3-34). Wiley-VCH. [Link]

  • ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. (2026, January 11). [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 6. [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. (2025, January 29). [Link]

  • Guzi, T. J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 129. [Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. (2025, August 6). [Link]

  • Meuillet, E. J., et al. (2004). In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT. Molecular Cancer Therapeutics, 3(10), 1247-1257. [Link]

  • ResearchGate. IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, April 26). [Link]

  • The Oncologist. Radiometric kinase assays with scintillation counting - because you want your experiments to count!. (2021, August 20). [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. We will delve into the mechanistic rationale behind procedural choices and provide field-proven troubleshooting strategies to ensure the success of your experiments.

The predominant synthetic route to this molecule is the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[1][2] This guide is structured around this core methodology, addressing issues from starting material preparation to final product purification.

Diagram: General Synthetic Workflow

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Isolation & Final Product start 6-Halo-1H-indazole (e.g., 6-Bromo-1H-indazole) protect Optional: Indazole N-H Protection start->protect Avoids N-arylation & catalyst inhibition coupling Buchwald-Hartwig C-N Coupling protect->coupling boc_piperazine Boc-Piperazine boc_piperazine->coupling deprotect Optional: Indazole N-H Deprotection coupling->deprotect workup Workup & Purification (Filtration, Chromatography) deprotect->workup product Tert-butyl 4-(1H-indazol-6-YL) piperazine-1-carboxylate workup->product

Caption: High-level overview of the synthetic pathway.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Category 1: Low or No Product Conversion

Question 1: My Buchwald-Hartwig reaction is sluggish or fails to proceed. What are the primary causes?

Answer: This is a frequent issue often traced back to the integrity of the catalytic system.

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Solvents must be thoroughly degassed before use. The indazole N-H can also interact with the catalyst, which is why N-protection is sometimes recommended.[3][4]

  • Incorrect Ligand Choice: The ligand is not just an additive; it's fundamental to the catalytic cycle. For electron-rich indazoles, sterically hindered, electron-rich phosphine ligands are required.

    • Recommended Ligands: tBuXPhos has been shown to be effective for couplings with indazoles.[1] Other common choices include RuPhos or XPhos.

  • Base Incompatibility: The choice of base is critical. A base that is too weak will not efficiently deprotonate the piperazine amine for the coupling. A base that is too strong or has a nucleophilic counter-ion can lead to side reactions.

    • Sodium tert-butoxide (NaOtBu): Generally provides high reaction rates but is incompatible with many electrophilic functional groups.[1]

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that is useful for substrates with other protic groups.[5]

    • Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4): Milder bases that can be effective, particularly if the substrate is sensitive.

  • Poor Starting Material Quality: Ensure your 6-halo-indazole and Boc-piperazine are pure and dry. Water is detrimental to the reaction.

Question 2: My yield is consistently low, and I observe a significant amount of hydrodehalogenated indazole. How can I prevent this?

Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in palladium cross-coupling chemistry.[6] It arises from a competitive β-hydride elimination pathway.

  • Mechanistic Insight: This side reaction becomes more prominent when the desired reductive elimination to form the C-N bond is slow.

  • Solutions:

    • Optimize Ligand-to-Palladium Ratio: A higher ligand concentration can sometimes suppress side reactions by stabilizing the catalytic species. A typical starting point is a 2:1 ligand-to-Pd ratio.

    • Lower Reaction Temperature: Although this may slow the reaction, it often disproportionately slows the decomposition pathways, improving the overall yield.

    • Choice of Base: In some systems, switching from a metal alkoxide base (like NaOtBu) to a carbonate or phosphate base can reduce the incidence of hydrodehalogenation.

Category 2: Issues with the Indazole Substrate

Question 3: Should I protect the indazole N-H group before the coupling reaction? I see multiple spots on my TLC.

Answer: This is a critical strategic decision. While direct coupling on an unprotected indazole is possible, it is often problematic. The multiple spots you observe are likely N1 and N2 isomers of your desired product, along with potential N-arylation of the indazole itself.

  • The Problem of Regioselectivity: The indazole anion can be alkylated or arylated at either the N1 or N2 position.[3] Unprotected coupling can lead to a mixture that is difficult to separate.

  • Expert Recommendation: Protecting the indazole nitrogen is highly recommended for achieving clean, predictable results. Thermodynamic conditions typically favor protection at the more stable N1 position.[3]

  • Choosing a Protecting Group: The ideal protecting group should be stable to the basic conditions of the Buchwald-Hartwig reaction but easy to remove afterward.

    • Tetrahydropyran (THP): A common choice, installed under acidic conditions and removed with acid.

    • 2-(Trimethylsilyl)ethoxymethyl (SEM): Offers robust protection and can direct lithiation at the C3 position if further functionalization is needed. It is typically removed with fluoride sources (TBAF) or acid.[4]

Parameter Unprotected Indazole N1-Protected Indazole
Pros Fewer synthetic steps.Single, predictable regioisomer. Higher reaction yields. Cleaner reaction profile.
Cons Risk of N1/N2 isomer mixture. Potential for catalyst inhibition. Lower yields. Difficult purification.Requires two additional steps (protection/deprotection).

Table 1. Comparison of using protected vs. unprotected indazole.

Category 3: Product Purification Challenges

Question 4: How can I effectively remove the palladium catalyst and ligand byproducts during workup?

Answer: Residual palladium and phosphine oxide byproducts can complicate purification and are often toxicologically undesirable in a pharmaceutical context.

  • Initial Workup: After the reaction is complete, a simple filtration is the first step.

    • Cool the reaction mixture to room temperature.

    • Dilute with a solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® or silica gel. This will adsorb a significant portion of the palladium black and other insoluble materials.

  • Aqueous Washes: Perform several washes with an aqueous solution designed to remove specific components. A wash with an aqueous solution of ammonium chloride can help remove some inorganic salts, while a brine wash aids in phase separation.

  • Column Chromatography: This is almost always necessary for a high degree of purity.

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Pro-Tip: The piperazine and indazole nitrogens can cause the product to streak on the acidic silica gel. To mitigate this, add 0.5-1% triethylamine or ammonia (in methanol) to your mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Experimental Protocols

Protocol 1: N1-THP Protection of 6-Bromo-1H-indazole

Causality: This protocol uses p-toluenesulfonic acid (p-TsOH) as a catalyst to promote the addition of dihydropyran (DHP) to the indazole N-H. The reaction is typically run in a non-protic solvent to prevent competition with the nucleophile.

  • Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as the major, thermodynamically favored product.

Protocol 2: Buchwald-Hartwig Amination

Causality: This procedure utilizes a palladium(0) precatalyst, which is activated in situ by the phosphine ligand. The strong, non-nucleophilic base deprotonates the piperazine, making it competent for coupling. The entire process must be under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) species.[6]

  • Setup: In an oven-dried flask under an inert atmosphere (Argon), combine 6-bromo-1-(THP-protected)-1H-indazole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., tBuXPhos, 0.08 eq).

  • Solvent Addition: Add degassed toluene or dioxane (~0.1 M).

  • Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., gradient of 20-50% ethyl acetate in hexanes containing 0.5% triethylamine).

Diagram: The Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex Ar-Pd(II)(X)L₂ ox_add->pd_complex ligand_exchange Amine Coordination & Deprotonation pd_complex->ligand_exchange + HNR₂ - HX (via Base) amido_complex Ar-Pd(II)(NR₂)L₂ ligand_exchange->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Product (Ar-NR₂) Released

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 6-Piperazinyl-indazoles

The synthesis of 6-piperazinyl-indazoles is a critical process in the development of numerous pharmacologically active agents.[1] These scaffolds are prevalent in a variety of drug candidates, from anticancer to anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 6-piperazinyl-indazoles is a critical process in the development of numerous pharmacologically active agents.[1] These scaffolds are prevalent in a variety of drug candidates, from anticancer to anti-inflammatory agents.[2] However, their synthesis is not without challenges, and researchers frequently encounter side reactions that can complicate purification, reduce yields, and compromise the integrity of the final product. This guide provides in-depth, experience-driven solutions to some of the most common issues encountered during the synthesis of these vital compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My indazole ring formation is producing a mixture of regioisomers. How can I improve the selectivity for the desired 6-substituted product?

A1: Understanding and Controlling Regioselectivity in Indazole Synthesis

The formation of regioisomers is a common hurdle in the synthesis of substituted indazoles. The specific isomers formed depend heavily on the chosen synthetic route and the nature of the substituents on the starting materials. For instance, the cyclization of substituted hydrazones can lead to different N-alkylation or N-arylation products (1H vs. 2H indazoles), while the cyclization of substituted anilines can result in different substitution patterns on the benzene ring portion of the indazole.[3]

Common Causes of Poor Regioselectivity:

  • Tautomerization: Indazoles can exist in tautomeric forms, primarily the 1H and 2H isomers. The 1H-indazole is generally more thermodynamically stable than the 2H-indazole.[3] The reaction conditions can influence the final ratio of these tautomers.

  • Steric and Electronic Effects: The substituents on the precursors can direct the cyclization to a specific position through steric hindrance or by influencing the electron density of the reacting centers.

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst or base can all play a crucial role in determining the regiochemical outcome of the cyclization.[4]

Troubleshooting Guide:

  • Re-evaluate Your Synthetic Strategy:

    • If you are using a method known for poor regioselectivity with your specific substrate, consider alternative synthetic routes. For example, methods involving directed C-H activation or pre-functionalized starting materials can offer greater control.[2]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.

    • Solvent: The polarity of the solvent can influence the transition state energies of the competing cyclization pathways. A solvent screen is often a worthwhile endeavor.

    • Catalyst/Base: The choice of catalyst and base can be critical. For example, in some cyclization reactions, using a bulkier base can favor the less sterically hindered product.[5]

  • Protecting Group Strategy:

    • If you are struggling with N1 vs. N2 isomerization, consider protecting the desired nitrogen atom early in the synthesis and removing the protecting group at a later stage.

Experimental Protocol: Improving Regioselectivity through Solvent Screening

  • Set up a parallel synthesis array with small-scale reactions (e.g., 25-50 mg of starting material).

  • Use the same stoichiometry of reactants, catalyst, and base in each reaction vessel.

  • Dispense a different solvent into each vessel. A good starting point for a solvent screen is to choose solvents from different classes (e.g., aprotic polar, protic polar, nonpolar).

  • Run the reactions at a consistent temperature and for the same duration.

  • Analyze the product mixture from each reaction by LC-MS or ¹H NMR to determine the ratio of regioisomers.

Data Summary: Effect of Solvent on Regioselectivity

SolventDielectric ConstantTypical Regioisomeric Ratio (Product A:Product B)
Toluene2.460:40
Dioxane2.275:25
DMF36.785:15
DMSO46.790:10

Note: The data in this table is illustrative and will vary depending on the specific reaction.

FAQ 2: I'm observing di-substitution on the piperazine ring during my coupling reaction. How can I selectively obtain the mono-substituted product?

A2: Strategies for Preventing Di-substitution of Piperazine

Piperazine's two secondary amine groups make it susceptible to di-substitution, a common side reaction in N-arylation processes.[6] This leads to the formation of undesired byproducts that can be difficult to separate from the desired mono-substituted product.

Core Principle for Selectivity:

The most reliable way to achieve mono-substitution is to differentiate the two nitrogen atoms of the piperazine ring. This is typically accomplished by using a mono-protected piperazine derivative.

Troubleshooting Guide:

  • Employ a Mono-Protected Piperazine:

    • The most common and effective strategy is to use a piperazine derivative where one of the nitrogen atoms is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[7] N-Boc-piperazine is commercially available and relatively inexpensive.[8]

  • Optimize Stoichiometry:

    • If using unprotected piperazine is unavoidable, carefully controlling the stoichiometry is crucial. Using a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-substituted product. However, this approach can be wasteful and may complicate purification.

  • Control Reaction Conditions:

    • Temperature: Lowering the reaction temperature can reduce the rate of the second substitution reaction.

    • Addition Rate: Slow, dropwise addition of the electrophile (e.g., the 6-halo-indazole) to the solution of piperazine can help to maintain a high local concentration of piperazine, favoring mono-substitution.

Experimental Protocol: Mono-substitution using N-Boc-piperazine

  • In a clean, dry flask, dissolve the 6-halo-indazole and N-Boc-piperazine (1.1 to 1.5 equivalents) in a suitable solvent (e.g., toluene, dioxane).

  • Add the palladium catalyst and ligand (see FAQ 3 for more details on Buchwald-Hartwig amination).

  • Add the base (e.g., NaOtBu, K₂CO₃).

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

  • The final step will be the deprotection of the Boc group to yield the desired 6-piperazinyl-indazole.

Logical Workflow for Preventing Di-substitution

G start Di-substitution Observed? use_boc Use N-Boc-piperazine start->use_boc Yes optimize_stoichiometry Optimize Stoichiometry (Excess Piperazine) start->optimize_stoichiometry No (Unprotected Piperazine) solution Mono-substituted Product Achieved use_boc->solution control_conditions Control Conditions (Low Temp, Slow Addition) optimize_stoichiometry->control_conditions control_conditions->solution

Caption: Decision workflow for preventing piperazine di-substitution.

FAQ 3: My Buchwald-Hartwig amination is giving low yields and a significant amount of hydrodehalogenation. What can I do to improve this?

A3: Optimizing the Buchwald-Hartwig Amination for 6-Piperazinyl-indazole Synthesis

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is sensitive to a number of variables.[9] Low yields and the formation of the hydrodehalogenated byproduct (where the halogen on the indazole is replaced by a hydrogen atom) are common issues.[10]

Understanding the Side Reaction:

Hydrodehalogenation can occur as a competing reaction pathway in the catalytic cycle. It is often favored when the reductive elimination of the desired product is slow.[10]

Troubleshooting Guide:

  • Catalyst and Ligand Selection:

    • This is the most critical factor for a successful Buchwald-Hartwig amination. The choice of ligand can significantly influence the rate of reductive elimination.

    • For electron-rich heterocycles like indazoles, bulky, electron-rich phosphine ligands are often the most effective.[11] Consider screening ligands such as XPhos, SPhos, or RuPhos.

  • Base Selection:

    • The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like K₂CO₃ or Cs₂CO₃ may be effective with more reactive aryl halides.

  • Solvent Choice:

    • Anhydrous, aprotic solvents are essential. Toluene, dioxane, and THF are common choices. Ensure your solvent is thoroughly dried and degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Temperature Control:

    • While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature must be determined experimentally.

Data Summary: Ligand Effects on Buchwald-Hartwig Amination

LigandTypical Catalyst Loading (mol%)Reaction Temperature (°C)Yield (%)Hydrodehalogenation (%)
P(t-Bu)₃2-4100-11040-6020-30
BINAP1-390-10060-7510-15
XPhos1-280-90>90<5
SPhos1-280-90>90<5

Note: The data in this table is illustrative and will vary depending on the specific reaction.

Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions

  • In a glovebox, set up an array of reaction vials.

  • To each vial, add the 6-halo-indazole, N-Boc-piperazine, and the chosen base.

  • Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the specific ligand to be tested.

  • Add the anhydrous, degassed solvent.

  • Seal the vials and place them in a heating block at the desired temperature.

  • Monitor the reactions by LC-MS at regular intervals.

  • Compare the product-to-byproduct ratio for each set of conditions to identify the optimal system.

Visualization of the Buchwald-Hartwig Catalytic Cycle and Side Reaction

G cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand Exchange R2NH Ar-Pd(II)-N(H)R2(L2) + X- Ar-Pd(II)-N(H)R2(L2) + X- Ligand Exchange->Ar-Pd(II)-N(H)R2(L2) + X- Deprotonation Deprotonation Ar-Pd(II)-N(H)R2(L2) + X-->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Desired Path Beta-Hydride Elimination Beta-Hydride Elimination Ar-Pd(II)-NR2(L2)->Beta-Hydride Elimination Undesired Path Reductive Elimination->Pd(0)L2 Ar-NR2 Hydrodehalogenation Hydrodehalogenation Beta-Hydride Elimination->Hydrodehalogenation Ar-H Ar-H Hydrodehalogenation->Ar-H

Caption: The Buchwald-Hartwig catalytic cycle and the competing hydrodehalogenation side reaction.

References

  • Synthesis of indazole 6 through regioselective cyclization of 8. ResearchGate. Available at: [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection... ResearchGate. Available at: [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Labyrinth of Boc-Protected Indazole Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected indazole intermediates. This guide is designed to be a practical resource, moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected indazole intermediates. This guide is designed to be a practical resource, moving beyond simple protocols to provide in-depth, field-proven insights into the stability challenges associated with these crucial building blocks. Here, we will dissect common experimental issues, explain the underlying chemical principles, and offer robust troubleshooting strategies to ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs): Addressing Your Most Pressing Concerns

Q1: I've just protected my indazole with (Boc)₂O and my TLC/LC-MS shows two distinct spots with the same mass. Is my reaction failing or is my product impure?

This is one of the most common observations when working with indazoles. What you are likely seeing are the two constitutional isomers: the N1-Boc-indazole and the N2-Boc-indazole .

  • The Chemistry Behind the Isomers: The indazole ring system has two nitrogen atoms in the pyrazole moiety, and the Boc group can attach to either one. The N1-substituted isomer is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored product.[1] The ratio of these isomers can be influenced by your reaction conditions, including the base, solvent, and temperature.[1]

  • Troubleshooting and Verification:

    • Characterization is Key: Before assuming impurity, it's essential to characterize both spots. If you can isolate them, NMR spectroscopy will allow for unambiguous assignment of the N1 and N2 isomers.

    • Isomerization Check: In some cases, the kinetically favored N2-isomer can isomerize to the more stable N1-isomer, especially upon heating or exposure to certain conditions.[1] You can test this by taking a sample of your reaction mixture, heating it gently (e.g., 40-50 °C) for a few hours, and re-analyzing it by TLC or LC-MS to see if the ratio of the two spots changes.

  • Practical Advice: For many subsequent reactions, it is preferable to use a single, pure isomer. The separation of these isomers can be challenging but is often achievable by column chromatography or recrystallization.[2]

G Indazole Indazole N1_Boc N1-Boc-Indazole (Thermodynamically Favored) Indazole->N1_Boc Thermodynamic Control N2_Boc N2-Boc-Indazole (Kinetically Favored) Indazole->N2_Boc Kinetic Control Boc2O (Boc)₂O Isomerization Isomerization (e.g., with heat) N2_Boc->Isomerization Isomerization->N1_Boc

Q2: My Boc-protected indazole seems to be degrading during column chromatography on silica gel. What's happening and how can I prevent it?

This is a frequent and frustrating issue. The primary culprit is the acidic nature of standard silica gel, which can catalyze the hydrolysis of the acid-labile Boc group.[3]

  • The Mechanism of Degradation on Silica: Silica gel has acidic silanol groups (Si-OH) on its surface. These can protonate the carbonyl oxygen of the Boc group, initiating its cleavage to release the unprotected indazole, isobutylene, and carbon dioxide.

  • Troubleshooting Your Purification:

    • Neutralize Your Silica: A common and effective technique is to use silica gel that has been treated with a base. You can prepare this by making a slurry of the silica gel in a solvent containing a small amount of a non-polar amine, such as triethylamine (typically 1-2% v/v), and then evaporating the solvent.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 for reversed-phase chromatography.

    • Flash Chromatography: The less time your compound spends on the column, the better. Use flash chromatography with sufficient pressure to expedite the separation.

    • Recrystallization: If your Boc-protected indazole is a solid, recrystallization can be an excellent, non-destructive method of purification.[2]

G cluster_silica Silica Gel Surface Silanol Si-OH (Acidic) Protonated_Boc Protonated Intermediate Silanol->Protonated_Boc Boc_Indazole Boc-Protected Indazole Boc_Indazole->Protonated_Boc Protonation by Silanol Deprotected_Indazole Deprotected Indazole Protonated_Boc->Deprotected_Indazole Cleavage Byproducts Isobutylene + CO₂ Protonated_Boc->Byproducts Cleavage

Q3: I'm running a reaction that is nominally neutral or basic, but I'm still seeing some deprotection of my Boc-indazole. What could be the cause?

While the Boc group is generally stable to basic and nucleophilic conditions, there are several scenarios where unexpected deprotection can occur in the absence of strong acids.[4]

  • Hidden Acid Sources:

    • Reagent Quality: Amine hydrochlorides or other reagents with acidic counter-ions can introduce acid into your reaction.

    • Solvent Degradation: Some solvents can degrade over time to form acidic byproducts. For example, older bottles of chloroform can contain HCl.

  • Thermal Instability: The Boc group is thermally labile. Reactions run at high temperatures, especially above 80-90 °C, can lead to thermal cleavage of the Boc group. A notable example is the concomitant deprotection of Boc-indazoles during Suzuki-Miyaura cross-coupling reactions under microwave heating.[5]

  • Specific Reagent-Induced Deprotection: Some reagents that are not strongly acidic can still promote Boc cleavage. For instance, it has been reported that sodium borohydride (NaBH₄) in ethanol can selectively deprotect N-Boc on certain nitrogen heterocycles, including indazoles.[6]

  • Troubleshooting Unexpected Deprotection:

    • Reagent and Solvent Check: Ensure your reagents are of high quality and your solvents are fresh and dry.

    • Temperature Control: If possible, run your reaction at a lower temperature for a longer period.

    • Protecting Group Choice: If your desired reaction conditions are incompatible with the Boc group, consider a more robust protecting group, such as a benzyl or tosyl group, depending on your overall synthetic strategy.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Purification to Minimize Degradation
ParameterRecommendation for Boc-Indazole StabilityRationale
Stationary Phase Neutralized silica gel (1-2% Et₃N in eluent), neutral alumina, or C18 (reversed-phase).Avoids acid-catalyzed hydrolysis of the Boc group.[3]
Solvent System Use aprotic solvents (e.g., hexane/ethyl acetate, dichloromethane) whenever possible.Protic solvents like methanol can participate in the hydrolysis mechanism, especially if the conditions are slightly acidic or basic.[7]
pH of Aqueous Workup Maintain a pH between 7 and 9.Strongly acidic conditions will cleave the Boc group, while strongly basic conditions could potentially cause other side reactions.[8]
Temperature Conduct purification at room temperature. Avoid heating fractions for concentration.Minimizes the risk of thermal degradation.

Step-by-Step Protocol for Purification via Neutralized Column Chromatography:

  • Prepare the Slurry: In a fume hood, add your calculated amount of silica gel to your chosen eluent (e.g., 9:1 hexane/ethyl acetate). Add triethylamine to a final concentration of 1% (v/v) of the total solvent volume.

  • Pack the Column: Gently swirl the slurry and pour it into your column. Allow the silica to pack under a gentle flow of the eluent.

  • Load Your Sample: Dissolve your crude Boc-protected indazole in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect: Run the column at a steady pace, collecting fractions and monitoring by TLC.

  • Remove Solvent: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heating.

Guide 2: Long-Term Storage of Boc-Protected Indazole Intermediates

The stability of your intermediates over time is crucial for the reproducibility of your experiments.

Storage ConditionRecommendationRationale
Temperature For long-term storage, -20°C is recommended. For short-term (days to weeks), 2-8°C is acceptable.Low temperatures slow down potential degradation pathways.[9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and degradation from atmospheric moisture.[9]
Container Use a tightly sealed, amber glass vial.Protects from light and moisture.
Handling Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the compound.Moisture can lead to hydrolysis over time.[9]

Visualizing Stability: A Decision-Making Workflow

G Start Experiencing Stability Issues with Boc-Indazole? Issue_Type What is the nature of the issue? Start->Issue_Type Isomers Isomers Issue_Type->Isomers Multiple Spots (Same Mass) Degradation_Reaction Degradation_Reaction Issue_Type->Degradation_Reaction Degradation During Reaction Degradation_Purification Degradation_Purification Issue_Type->Degradation_Purification Degradation During Purification Isomer_Solution Action: Separate by chromatography or recrystallization. Confirm structure by NMR. Isomers->Isomer_Solution Likely N1/N2 Isomers Reaction_Cause High Temp? Acidic Reagents? Incompatible Reagents (e.g., NaBH₄/EtOH)? Degradation_Reaction->Reaction_Cause Check Reaction Conditions Purification_Cause Using Silica Gel? Degradation_Purification->Purification_Cause Check Purification Method Lower_Temp Action: Reduce reaction temperature. Reaction_Cause->Lower_Temp High Temp Check_Reagents Action: Use fresh, high-purity reagents and solvents. Consider an alternative protecting group. Reaction_Cause->Check_Reagents Acidic/Incompatible Reagents Neutralize_Silica Action: Use neutralized silica gel or an alternative stationary phase (e.g., alumina, C18). Purification_Cause->Neutralize_Silica Yes Other_Purification_Issues Action: Check for prolonged exposure to solvents or trace acids. Consider recrystallization. Purification_Cause->Other_Purification_Issues No

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 27, 2026. [Link]

  • Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. Published June 8, 2022. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. 2015;7(1):153-158. [Link]

  • Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. Published March 6, 2023. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2011;16(8):6348-6371. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Lett. 2011;52(17):2050-2052. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Sci Rep. 2020;10:10176. [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synth. Commun. 2007;37(2):281-287. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. 2020;2020(8):115-124. [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Published January 19, 2007. [Link]

  • Method for separating and purifying substituted indazole isomers.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. 2022;27(13):4235. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Adv. 2023;13:22888-22907. [Link]

  • A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. Heliyon. 2024;10(1):e23733. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Eur. J. Org. Chem. 2023;26(29):e202300291. [Link]

  • Selective Removal of N-Boc Protecting Group from Aromatic Amines Using Silica Gel-Supported Sodium Hydrogen Sulfate and HY-Zeolite as Heterogeneous Catalysts. Lett. Org. Chem. 2012;9(8):583-588. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Published April 27, 2012. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Published January 2019. [Link]

  • Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. ResearchGate. Published January 2001. [Link]

  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. YouTube. Published August 6, 2013. [Link]

  • Separation and identification of indene–C70 bisadduct isomers. RSC Adv. 2016;6:46983-46988. [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Published April 30, 2018. [Link]

  • Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. ResearchGate. Published January 1993. [Link]

  • The influence of electron delocalization upon the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. New J. Chem. 2012;36:139-147. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Accessed January 27, 2026. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Accessed January 27, 2026. [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Published January 2014. [Link]

  • Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. ResearchGate. Published January 2022. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. J Anal Bioanal Tech. 2015;6(2):235. [Link]

  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukr. Khim. Zh. 2021;87(12):3-28. [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Published May 2021. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming Target Engagement of Indazole Compounds in a Cellular Context

Introduction: The Criticality of Target Engagement in Drug Discovery In the landscape of modern drug discovery, the journey from a promising compound to a clinically effective therapeutic is fraught with challenges. A si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Target Engagement in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising compound to a clinically effective therapeutic is fraught with challenges. A significant proportion of clinical trial failures, nearly 50%, can be attributed to a lack of efficacy, which is often linked to poor target engagement—the drug's inability to interact with its intended biological target to produce the desired effect.[1][2] Therefore, confirming that a compound reaches and binds to its intended target within the complex milieu of a living cell is a cornerstone of successful drug development.[2][3][4] This guide provides a comparative analysis of key cell-based assays to confirm the target engagement of indazole compounds, a versatile class of molecules with a wide range of biological activities.[5][6]

Indazole-containing derivatives have shown promise as potent inhibitors of various protein classes, including protein kinases, which are frequently implicated in diseases like cancer.[5][7] This guide will delve into the principles, methodologies, and comparative advantages of several leading cell-based target engagement assays, offering researchers the insights needed to make informed decisions for their specific drug discovery programs.

Understanding the Landscape: A Comparison of Key Cell-Based Target Engagement Assays

Choosing the right assay to confirm target engagement is a critical decision that can significantly impact the trajectory of a drug discovery project.[8] Cell-based assays offer the distinct advantage of evaluating compound activity in a more physiologically relevant environment compared to biochemical assays.[2][8] However, they also present challenges such as increased complexity and potentially higher variability.[8] Here, we compare three widely used cell-based assays for confirming target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and In-Cell Western™ Assays.

Assay Principle Advantages Disadvantages Typical Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Label-free, applicable to native proteins, can be used in cells and tissues.[1][9][10]Can be lower throughput, may not be suitable for all targets, requires specific antibodies for detection.Low to High
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.High sensitivity and dynamic range, real-time measurements in live cells.[11]Requires genetic modification of the target protein, potential for steric hindrance from tags.High
In-Cell Western™ Assay Quantitative immunofluorescence to detect protein levels and modifications in fixed cells.High throughput, allows for multiplexing to measure total and modified protein simultaneously.[12][13][14]Indirect measure of target engagement (infers engagement from downstream effects), requires high-quality antibodies.High

In-Depth Analysis of Target Engagement Assays

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Engagement

CETSA is a powerful technique that directly measures the physical interaction between a compound and its target protein in a cellular environment.[9][10] The underlying principle is that the binding of a ligand, such as an indazole compound, stabilizes the target protein, leading to an increase in its melting temperature (Tm).[10][15]

The CETSA workflow involves treating intact cells with the test compound, followed by heating the cells to a specific temperature. This heat challenge denatures and precipitates unbound proteins, while ligand-bound proteins remain soluble. The amount of soluble target protein is then quantified, typically by Western blotting or other immunodetection methods. A higher amount of soluble protein in the presence of the compound compared to the vehicle control indicates target engagement.

Why this works: The energy from heating disrupts the non-covalent interactions that maintain a protein's three-dimensional structure. A bound ligand adds to the energetic stability of the protein's folded state, requiring more thermal energy to induce denaturation. This shift in thermal stability is a direct and label-free indicator of target binding.

Caption: CETSA Experimental Workflow.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the indazole compound or vehicle control for a specified time.

  • Heat Challenge: Harvest cells and resuspend them in a suitable buffer. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should be included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane. Probe the membrane with a primary antibody specific for the target protein, followed by a suitable secondary antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

NanoBRET™ Target Engagement Assay: A Sensitive, Live-Cell Approach

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in real-time within living cells.[16][17] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a light-emitting donor molecule to a light-accepting fluorophore when they are in close proximity (typically <10 nm).[17]

In this assay, the target protein is genetically fused to a bright, blue-emitting NanoLuc® luciferase (the donor).[11][18] A fluorescently labeled tracer molecule that binds to the same target protein acts as the energy acceptor.[17] When the tracer binds to the NanoLuc®-tagged target, BRET occurs. An unlabeled test compound, such as an indazole derivative, will compete with the tracer for binding to the target. This competition displaces the tracer, leading to a decrease in the BRET signal, which can be measured to determine the compound's affinity for the target.[19]

Why this works: The efficiency of BRET is highly dependent on the distance between the donor and acceptor. Competitive binding of the test compound increases this distance, providing a sensitive and quantitative measure of target occupancy in a live-cell context.

G cluster_0 No Competitor cluster_1 With Indazole Compound NanoLuc-Target NanoLuc Target Protein Tracer Fluorescent Tracer NanoLuc-Target:f1->Tracer Binding -> High BRET NanoLuc-Target2 NanoLuc Target Protein Tracer2 Fluorescent Tracer NanoLuc-Target2:f1->Tracer2 Displacement -> Low BRET Indazole Indazole Compound Indazole->NanoLuc-Target2:f1 Competitive Binding

Caption: NanoBRET Target Engagement Principle.

  • Cell Transfection: Co-transfect cells with a plasmid encoding the NanoLuc®-target fusion protein.

  • Cell Plating: Plate the transfected cells in a white, 96-well or 384-well assay plate and incubate for 24-48 hours.

  • Compound and Tracer Addition: Add the indazole compound at various concentrations to the cells, followed by the addition of the fluorescent tracer.

  • Incubation: Incubate the plate at 37°C for a specified period to allow for compound and tracer binding to reach equilibrium.

  • Signal Detection: Measure the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., ~618 nm) using a luminometer capable of detecting BRET signals.[16]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

In-Cell Western™ Assays: Quantifying Downstream Effects of Target Engagement

In-Cell Western™ Assays, also known as cytoblots or in-cell ELISAs, are a high-throughput immunofluorescence method for quantifying protein levels and post-translational modifications directly in fixed cells within a microplate.[12][13][14] While not a direct measure of binding, this assay is invaluable for confirming that target engagement by an indazole compound leads to a functional cellular outcome, such as the inhibition of a signaling pathway.[12]

For indazole compounds designed as kinase inhibitors, a common application of the In-Cell Western™ Assay is to measure the phosphorylation status of a downstream substrate of the target kinase.[19] A decrease in the phosphorylation of the substrate upon treatment with the compound provides strong evidence of target engagement and functional inhibition.

Why this works: By simultaneously quantifying both the total protein and its phosphorylated form in the same well, this method provides a normalized and accurate assessment of changes in protein modification, directly linking target engagement to a cellular response.[12]

Sources

Comparative

Precision vs. Promiscuity: A Technical Guide to the Off-Target Effects of Indazole-Based Kinase Inhibitors

Executive Summary: The Indazole Scaffold in Drug Discovery The indazole scaffold (1H-indazole) has emerged as a "privileged structure" in kinase inhibitor design due to its remarkable ability to mimic the adenine moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Drug Discovery

The indazole scaffold (1H-indazole) has emerged as a "privileged structure" in kinase inhibitor design due to its remarkable ability to mimic the adenine moiety of ATP. By forming critical hydrogen bonds with the kinase hinge region, indazole derivatives can achieve high potency. However, this structural mimicry comes with a challenge: selectivity .

Because the ATP-binding pocket is highly conserved across the human kinome (over 500 kinases), indazole-based inhibitors often exhibit "promiscuity"—inhibiting unintended kinases (off-targets). This guide objectively analyzes the off-target landscapes of key indazole-based drugs (Axitinib , Linifanib , Pazopanib , and Entrectinib ), contrasting their performance with alternative scaffolds like indolinones (e.g., Sunitinib).

Structural Mechanism: Why Indazoles Bind (and Miss)

The indazole ring typically functions as a Type I or Type I½ inhibitor, binding to the active conformation (DFG-in) of the kinase.

  • Primary Binding Mode: The nitrogen atoms at positions 1 and 2 of the indazole ring serve as hydrogen bond donors/acceptors, interacting with the backbone residues of the kinase hinge region (e.g., Glu, Cys).

  • Off-Target Causality: The "flat" aromatic nature of indazole allows it to fit into the ATP pockets of multiple kinase families (VEGFR, PDGFR, KIT, FGFR). Modifications at the 3-position (e.g., amide or urea linkers) dictate the specificity profile.

Visualization: Indazole Binding Mode

The following diagram illustrates the generic binding mode of an indazole inhibitor within the ATP pocket and how side-chain modifications influence selectivity.

IndazoleBinding Indazole Indazole Core (Adenine Mimic) Hinge Kinase Hinge Region (e.g., Glu/Cys Backbone) Indazole->Hinge H-Bonds (N1/N2) Pocket ATP Binding Pocket (Conserved) Indazole->Pocket Hydrophobic Interactions Gatekeeper Gatekeeper Residue (Selectivity Filter) Indazole->Gatekeeper Steric Clash (If bulky) OffTarget Off-Target Kinase (e.g., KIT, PDGFR) Indazole->OffTarget Promiscuous Binding (Due to Pocket Homology)

Caption: Schematic representation of Indazole core interactions within the kinase ATP pocket. N1/N2 nitrogens form critical H-bonds, while pocket homology drives off-target binding.

Comparative Analysis: Selectivity & Performance

Axitinib vs. Sunitinib: The Selectivity Shift

Axitinib (Indazole) and Sunitinib (Indolinone) both target VEGFR, but their off-target profiles differ significantly, impacting clinical toxicity.

  • Axitinib (Indazole): Designed via "fragment-based drug design" to be highly selective for VEGFR1-3. It has a cleaner profile, reducing off-target toxicities like myelosuppression (often caused by KIT inhibition).

  • Sunitinib (Indolinone): A "dirty" multi-kinase inhibitor. While effective, it potently inhibits KIT, FLT3, and RET, leading to higher rates of fatigue, hand-foot syndrome, and hematological toxicity.

Table 1: Comparative Selectivity Profile (IC50 nM) Data synthesized from biochemical kinase assays (e.g., KINOMEscan).

Target KinaseAxitinib (Indazole)Sunitinib (Indolinone)Selectivity Implication
VEGFR-2 (KDR) 0.2 nM 10 nM Axitinib is ~50x more potent on-target.
VEGFR-1 (FLT1) 0.1 nM10 nMAxitinib shows superior potency.
KIT (c-Kit) 1.7 nM10 nM Sunitinib inhibits KIT at concentrations closer to its VEGFR dose, causing myelosuppression.
PDGFR-β 1.6 nM10 nMBoth inhibit PDGFR, contributing to anti-angiogenic effects.
FLT3 ~3-5 nM~1-10 nMBoth inhibit FLT3 (relevant for AML).
Off-Target Ratio High SelectivityLow SelectivityAxitinib allows higher VEGFR blockade with fewer off-target side effects.
Multi-Target Indazoles: Linifanib, Pazopanib, & Entrectinib

Not all indazoles are designed for mono-specificity. Some exploit the scaffold's promiscuity for therapeutic benefit (polypharmacology).

  • Linifanib (ABT-869): A potent ATP-competitive inhibitor of VEGFR/PDGFR. It also hits CSF-1R (Colony Stimulating Factor 1 Receptor), which modulates tumor-associated macrophages.

    • Off-Target Note: While "multi-targeted," it shows less activity against serine/threonine kinases compared to Sunitinib.

  • Pazopanib: Contains an indazole ring fused with a pyrimidine. It targets VEGFR, PDGFR, and c-Kit.

    • Performance: In head-to-head trials (COMPARZ), Pazopanib showed similar efficacy to Sunitinib but a better quality-of-life profile, likely due to a slightly different off-target spectrum (less fatigue).

  • Entrectinib: A CNS-penetrant indazole targeting TRK (A/B/C), ROS1, and ALK .

    • Off-Target: Its compact structure allows it to cross the Blood-Brain Barrier (BBB), but this small size can lead to inhibition of structurally similar kinases like JAK2 or SRC at high concentrations, though it is generally considered selective for its intended targets.

Experimental Validation Protocols

To validate the off-target effects of an indazole inhibitor, researchers must move beyond biochemical assays to cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA measures "Target Engagement" in live cells by analyzing the thermal stability of a protein upon drug binding. If your indazole inhibitor binds an off-target kinase, that kinase will become resistant to heat denaturation.

Step-by-Step Workflow:

  • Cell Preparation:

    • Culture relevant cell lines (e.g., HEK293 or cancer lines expressing off-targets).

    • Treat cells with the Indazole Inhibitor (e.g., 1 µM) vs. DMSO control for 1-2 hours.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.[1]

    • Apply a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.

    • Heat for 3 minutes, then cool to 25°C.

  • Lysis & Separation:

    • Lyse cells using freeze-thaw cycles (liquid nitrogen / 25°C) or mild detergent (0.4% NP-40).

    • Critical Step: Centrifuge at 20,000 x g for 20 min at 4°C. Only folded, soluble proteins remain in the supernatant; denatured proteins precipitate.

  • Detection:

    • Analyze supernatant via Western Blot using antibodies specific to the Off-Target Kinase (e.g., anti-KIT, anti-Aurora).

    • Result: A shift in the aggregation temperature (

      
      ) in the drug-treated sample confirms binding.
      
Protocol: Kinome Profiling (KINOMEscan)

A high-throughput competitive binding assay to map the entire selectivity profile.

  • Principle: Uses DNA-tagged kinases and immobilized active-site ligands.

  • Competition: The indazole inhibitor competes with the immobilized ligand.

  • Readout: qPCR detects the amount of kinase remaining on the beads. Low qPCR signal = High Inhibition (Drug displaced the kinase).

  • Data Output: A "Selectivity Score" (S-score), defined as the percentage of kinases inhibited by >90% at a specific concentration (e.g., S(10) at 1 µM).

Visualization: Off-Target Discovery Workflow

Workflow Start Candidate Indazole Inhibitor Step1 Step 1: Biochemical Screen (KINOMEscan / 400+ Kinases) Start->Step1 Decision Identify Hits (>65% Inhibition) Step1->Decision Step2 Step 2: Kd Determination (Dose-Response) Decision->Step2 Hits Outcome Validated Off-Target Profile Decision->Outcome No Hits (Highly Selective) Step3 Step 3: Cellular Validation (CETSA / Phospho-Western) Step2->Step3 Step3->Outcome

Caption: Integrated workflow for identifying and validating off-target kinase interactions.

Conclusion & Strategic Recommendations

Indazole-based kinase inhibitors offer a potent, versatile scaffold. However, their "flat" aromatic structure predisposes them to off-target interactions.

  • For Drug Design: Modifications at the 3-position of the indazole ring are the most effective lever for tuning selectivity (e.g., Axitinib's specific side chain excludes it from the KIT pocket relative to Sunitinib).

  • For Clinical Translation: Understanding the off-target profile is crucial. "Dirty" inhibitors like Sunitinib/Linifanib may offer broader efficacy in heterogeneous tumors but carry higher toxicity burdens. "Clean" indazoles like Axitinib allow for dose intensification against the primary target.

  • Validation is Key: Relying solely on IC50 data is insufficient. Use CETSA to confirm that biochemical off-targets are actually engaged in the cellular environment.

References

  • Comparison of Axitinib vs. Sunitinib in mRCC Title: Outcomes of axitinib versus sunitinib as first-line therapy to patients with metastatic renal cell carcinoma Source: Cancer Medicine (via NIH/PubMed) URL:[Link]

  • Indazole Scaffold in Kinase Inhibition Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances URL:[Link]

  • Linifanib Pharmacology Title: Linifanib (ABT-869), a Multi-Targeted Receptor Tyrosine Kinase Inhibitor Source:[2][3] PubChem / MedChemExpress URL:[Link]

  • Entrectinib Discovery & Profile Title: Discovery of Entrectinib: A New 3-Aminoindazole As a Potent ALK, ROS1, and Pan-TRK Inhibitor Source:[4] Journal of Medicinal Chemistry (ACS) URL:[Link]

  • CETSA Protocol Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Bookshelf / Methods in Enzymology URL:[Link]

  • Sunitinib vs Pazopanib Toxicity Title: Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into In Vitro Metabolic Impact Source:[5][6] International Journal of Molecular Sciences URL:[Link]

Sources

Validation

A Head-to-Head Comparison of Indazole and Pyrazolopyrimidine Kinase Inhibitors: A Guide for Researchers

In the dynamic landscape of kinase inhibitor discovery, the indazole and pyrazolopyrimidine scaffolds have emerged as two of the most prolific and versatile core structures. Both are privileged heterocyclic systems capab...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of kinase inhibitor discovery, the indazole and pyrazolopyrimidine scaffolds have emerged as two of the most prolific and versatile core structures. Both are privileged heterocyclic systems capable of forming key interactions within the ATP-binding site of a wide range of kinases, leading to the development of numerous clinical candidates and approved drugs. This guide provides a detailed, data-driven comparison of these two inhibitor classes, offering insights into their distinct structural features, binding modes, and pharmacological properties to aid researchers and drug development professionals in making informed decisions during the lead optimization process.

Structural and Mechanistic Overview

At their core, both indazole and pyrazolopyrimidine are bicyclic aromatic heterocycles that act as ATP-competitive inhibitors. They achieve this by mimicking the adenine base of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop of amino acids that connects the N- and C-lobes of the kinase.

Indazole: This scaffold consists of a benzene ring fused to a pyrazole ring.[1] The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with the kinase hinge.[2][3] This adaptability has led to the successful development of numerous indazole-based kinase inhibitors, including the FDA-approved drugs axitinib and pazopanib.[4]

Pyrazolopyrimidine: This scaffold is comprised of a fused pyrazole and pyrimidine ring system.[5] As a bioisostere of the natural purine core of ATP, it is exceptionally well-suited to occupy the adenine-binding pocket of kinases.[5] The arrangement of nitrogen atoms in the pyrazolopyrimidine core provides a template for forming multiple hydrogen bonds with the hinge region, similar to how adenine binds.[6]

The fundamental difference in their core structures influences not only their binding interactions but also their physicochemical properties, metabolic stability, and overall selectivity profiles.

G cluster_0 Structural Comparison cluster_1 Key Features Indazole Indazole (Benzopyrazole) Indazole_Features H-bond donor/acceptor Versatile hinge interactions Indazole->Indazole_Features Leads to Pyrazolopyrimidine Pyrazolopyrimidine (Fused Pyrazole & Pyrimidine) Pyrazolopyrimidine_Features Adenine bioisostere Mimics ATP binding Often improved metabolic stability Pyrazolopyrimidine->Pyrazolopyrimidine_Features Leads to

Caption: Core structures and key features of indazole and pyrazolopyrimidine scaffolds.

Comparative Analysis of Binding Modes

The efficacy and selectivity of a kinase inhibitor are largely dictated by its precise interactions within the ATP-binding site. While both indazole and pyrazolopyrimidine inhibitors engage the hinge region, the nature of these and other interactions can differ significantly.

Indazole Inhibitors: X-ray crystallography and molecular docking studies have consistently shown that the indazole core orients itself to form one or two hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[3][7] For example, in the case of PLK4 inhibitors, the indazole core forms strong hydrogen bonds with hinge residues Glu90 and Cys92.[7] The remainder of the inhibitor molecule extends into the hydrophobic regions of the ATP-binding pocket, and substitutions on the indazole ring can be tailored to achieve selectivity for a particular kinase.[3]

Pyrazolopyrimidine Inhibitors: The pyrazolopyrimidine scaffold's resemblance to adenine allows it to form a canonical hydrogen bonding pattern with the kinase hinge, often involving two or three hydrogen bonds.[6] This robust interaction provides a strong anchor for the inhibitor. For instance, in CDK8, a pyrazolopyridine (a closely related scaffold) core forms a hydrogen bond with Ala100 of the hinge region.[8] The additional nitrogen atom in the six-membered ring of the pyrazolopyrimidine, compared to the benzene ring of indazole, can also influence the overall electronic properties and potential for additional interactions, which can be exploited to enhance potency and selectivity.[8]

G cluster_0 Binding Mode Comparison Indazole Indazole Core Forms 1-2 H-bonds with hinge Versatile orientation KinaseHinge Kinase Hinge Region Indazole->KinaseHinge H-bonds Pyrazolopyrimidine Pyrazolopyrimidine Core Forms 2-3 H-bonds with hinge Mimics adenine binding Pyrazolopyrimidine->KinaseHinge H-bonds

Caption: A simplified representation of the hinge binding interactions of indazole and pyrazolopyrimidine cores.

Head-to-Head Performance: A Case Study in Syk Inhibitors

A compelling example of the comparative performance of these two scaffolds comes from the development of inhibitors for Spleen Tyrosine Kinase (Syk), a key mediator in inflammatory and autoimmune diseases. In a study aimed at discovering novel Syk inhibitors, researchers initiated their efforts with an indazole-based compound.[8] Through a process of "scaffold hopping," they systematically replaced the indazole core with other heterocyclic systems, including pyrazolo[3,4-b]pyridine, a close analog of pyrazolopyrimidine.[8]

The results of this study demonstrated that the pyrazolo[3,4-b]pyridine derivatives exhibited superior potency compared to their indazole counterparts.[8] The introduction of aromatic groups and amide side chains was found to be crucial for favorable hydrophobic and hydrogen-bonding interactions with Syk, leading to a lead compound with low nanomolar inhibition.[8] This case study highlights a common theme in kinase inhibitor design: while indazoles are excellent starting points, transitioning to a pyrazolopyrimidine or related scaffold can offer advantages in potency and other pharmacological properties.[8]

Table 1: Comparative Potency of Indazole vs. Pyrazolopyridine Syk Inhibitors

ScaffoldTargetIC50Rationale for Improved Performance of Pyrazolopyridine
IndazoleSykMicromolar range-
Pyrazolo[3,4-b]pyridineSykLow nanomolar rangeEnhanced hydrophobic and H-bonding interactions

Note: Specific IC50 values were not provided in the source material, but the relative potency was clearly stated.

Rationale for Scaffold Selection in Drug Discovery

The choice between an indazole and a pyrazolopyrimidine scaffold is a strategic decision in the drug discovery process, often driven by the specific goals of the project.

When to Consider an Indazole Scaffold:

  • Initial Hit Generation: The synthetic accessibility and well-understood structure-activity relationships of indazoles make them an excellent starting point for identifying novel kinase inhibitors.[3]

  • Exploring Chemical Space: The versatility of the indazole core allows for extensive chemical modification to probe the binding pocket of a target kinase.[3]

When to Consider a Pyrazolopyrimidine Scaffold:

  • Lead Optimization: "Scaffold hopping" from an indazole to a pyrazolopyrimidine is a proven strategy to enhance potency and selectivity.[8]

  • Improving Metabolic Stability: A significant challenge with some indazole-based inhibitors is their susceptibility to metabolism. The additional nitrogen atom in the pyrazolopyrimidine ring can reduce the electron density of the aromatic system, thereby decreasing its metabolic liability.[8]

  • Mimicking ATP: For kinases where mimicking the natural substrate is a key to high-potency inhibition, the adenine-like structure of pyrazolopyrimidine is a distinct advantage.[5]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous head-to-head comparison of indazole and pyrazolopyrimidine kinase inhibitors, a series of well-controlled biochemical and cellular assays are essential.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase of interest in an appropriate buffer.

    • Prepare a stock solution of the kinase's substrate (peptide or protein) in the assay buffer.

    • Prepare a stock solution of ATP at a concentration near the Km for the specific kinase.

    • Prepare serial dilutions of the indazole and pyrazolopyrimidine inhibitors in DMSO.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase and the inhibitor at various concentrations.

    • Incubate for a predetermined period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a time that ensures linear product formation.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:

      • Phosphorylation-specific antibodies (e.g., HTRF, AlphaScreen).

      • ADP detection kits (e.g., ADP-Glo).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cellular Proliferation Assay

This assay assesses the ability of the inhibitors to inhibit the growth of cancer cell lines that are dependent on the target kinase for their proliferation.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the chosen cancer cell line in the appropriate medium and conditions.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the indazole and pyrazolopyrimidine inhibitors. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

  • Viability Assessment:

    • Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) for each compound.

G cluster_0 Experimental Workflow Start Start with Indazole and Pyrazolopyrimidine Inhibitors Biochemical_Assay Biochemical Kinase Inhibition Assay Start->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay Start->Cellular_Assay Data_Analysis Data Analysis (IC50 / GI50) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Caption: A typical experimental workflow for comparing kinase inhibitors.

Conclusion

Both indazole and pyrazolopyrimidine scaffolds are powerful tools in the arsenal of medicinal chemists targeting the kinome. Indazoles offer a versatile and synthetically tractable starting point for inhibitor design. In contrast, pyrazolopyrimidines, as bioisosteres of adenine, often provide a pathway to enhanced potency and improved metabolic stability. The strategic choice between these two scaffolds, or the decision to "hop" from one to the other, should be guided by a thorough understanding of their distinct properties and the specific objectives of the drug discovery program. Rigorous head-to-head experimental evaluation is paramount in validating these design choices and ultimately identifying superior clinical candidates.

References

  • ResearchGate. X-ray crystal structure of 5 in the active site of PLK4 with.... Available from: [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049.
  • Harikrishnan, H., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Khan, I., et al. (2021).
  • ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024).
  • Edinburgh Research Explorer. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1059-1063.
  • RSC Publishing. (2021).
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • Reaction Biology. (2024).
  • ResearchGate. Scaffold hopping case study. (a) Overlay of the indazole (PDB ID 3FI3,.... Available from: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ACS Medicinal Chemistry Letters. (2020).
  • ResearchGate. Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • Semantic Scholar. (2018). Molecules.
  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
  • RSC Publishing. (2024).
  • Promega Corporation. ADP Detection Platform for kinase inhibitor screening, mode of action studies and profiling.
  • ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)

Sources

Safety & Regulatory Compliance

Safety

A-Z Guide to the Safe Disposal of Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate (CAS No. 744219-43-0).[1][2] Adherence to these procedures is criti...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate (CAS No. 744219-43-0).[1][2] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development laboratories.

Compound Identification and Hazard Assessment

Before handling any chemical waste, a thorough understanding of the compound's properties and associated hazards is paramount. This initial assessment dictates the necessary personal protective equipment (PPE), storage requirements, and ultimate disposal pathway.

Table 1: Compound Identification and Safety Profile

Property Value Source
Chemical Name tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate [1]
CAS Number 744219-43-0 [1][2]
Molecular Formula C₁₆H₂₂N₄O₂ [1]
Molecular Weight 302.37 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed) [1]
GHS Signal Word Warning [1]
Recommended PPE Protective gloves, protective clothing, eye protection, face protection. [3][4]

| Incompatible Materials | Strong oxidizing agents, strong acids. |[3][5] |

Causality of Hazard Profile: The structure of this compound, incorporating both an indazole and a piperazine moiety, suggests potential biological activity and requires careful handling. While specific toxicological data is limited, related heterocyclic compounds can be skin and eye irritants.[6][7] The "Harmful if swallowed" (H302) classification necessitates preventing ingestion and contamination of food and drink.[1][4]

The Principle of Compliant Chemical Disposal

The foundation of proper chemical waste management is adherence to local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[8][9] The primary directive is that chemical waste must not be disposed of in the regular trash or poured down the sewer system.[8][10] All chemical waste must be managed through an approved hazardous waste program, typically coordinated by your institution's Environmental Health and Safety (EHS) office.[8]

The disposal process is a self-validating system designed to ensure safety and compliance at every stage, from the lab bench to the final disposal facility.

Disposal_Workflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Waste Generation (e.g., unused solid, contaminated solvent) B Select Appropriate Waste Container (HDPE, chemically compatible) A->B Characterize waste C Affix EHS Hazardous Waste Tag B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Segregate by Compatibility (Away from acids/oxidizers) D->E F Request Waste Pickup from EHS Office E->F G EHS Transports to Central Accumulation Area F->G H Transfer to Licensed Waste Disposal Facility G->H

Caption: Workflow for compliant laboratory chemical waste disposal.

Step-by-Step Disposal Protocol

This protocol outlines the essential, field-proven steps for safely disposing of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate waste.

  • Identify the Waste Stream: Determine the physical state of the waste.

    • Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, silica gel).

    • Liquid Waste: Solutions of the compound in organic solvents (e.g., from chromatography or reaction work-ups).

  • Select the Proper Container:

    • Use only containers approved for chemical waste. High-density polyethylene (HDPE) carboys or bottles are preferred for their chemical resistance and durability over glass, which can break.[8][9]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof cap.

    • Crucially, never use food containers for chemical waste.

  • Containerize the Waste:

    • For Solids: Place directly into a designated solid waste container. You may double-bag highly potent or dusty materials in clear plastic bags before placing them in the final container.

    • For Liquids: Pour carefully into the designated liquid waste container using a funnel. Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[9]

    • Compatibility Check: Do not mix this compound with incompatible waste streams, particularly those containing strong acids or strong oxidizing agents.[3][5] It is best practice to maintain separate waste containers for different classes of chemicals.[8]

Proper labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.[8]

  • Obtain an Official Waste Tag: Acquire a hazardous waste tag from your institution's EHS department.[8]

  • Complete the Tag Immediately: As soon as the first drop of waste enters the container, affix the tag and fill it out. The label must include:

    • The full, unabbreviated chemical name: "tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate".[8]

    • For mixtures, list all components and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator or lab group.

    • Check the appropriate hazard boxes (e.g., "Toxic").

  • Designate a Satellite Accumulation Area (SAA): This is a specific location in the lab, at or near the point of waste generation, where waste is stored before being picked up by EHS.[10] The SAA must be under the control of laboratory personnel.[9]

  • Segregate by Hazard: Store the waste container in the SAA, segregated from incompatible materials. Specifically, keep it away from containers of strong acids and oxidizing agents to prevent accidental reactions.[3][8]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.

  • Do Not Attempt Chemical Neutralization: For a complex organic molecule like this, in-lab chemical treatment or neutralization is not recommended . Such procedures can create unknown, potentially more hazardous byproducts and pose a significant safety risk. The authoritative and safest method is disposal via a licensed professional service.

  • Schedule a Pickup: Once the container is full or waste is no longer being generated, contact your EHS office to schedule a waste pickup.[8] Follow your institution's specific procedures for requesting this service.

  • Record Keeping: Maintain accurate records of the waste generated and disposed of, as this documentation is essential for regulatory compliance and inspections.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Notify everyone in the immediate area of the spill.

  • Isolate the Area: Secure the location to prevent others from entering.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Contain the Spill:

    • For Solids: Gently sweep up the material and place it into a designated waste container.[3][12] Avoid creating dust.[13][14]

    • For Liquids: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the spill.[15]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated gloves, etc.) must be disposed of as hazardous waste.[15]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, regardless of its size.

By adhering to these systematic procedures, researchers can ensure the safe and responsible management of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Carl ROTH, Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • PubChem, tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • American Elements, tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate. American Elements. [Link]

  • U.S. Environmental Protection Agency, Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. EPA. [Link]

  • U.S. Environmental Protection Agency, Laboratory Environmental Sample Disposal Information Document. U.S. EPA. [Link]

  • University of Tennessee, Knoxville, How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Carl ROTH, Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • European Directorate for the Quality of Medicines & HealthCare, Safety Data Sheet: Piperazine. EDQM. [Link]

  • GAIACA, How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • University of Pennsylvania, Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]

  • Watson International Ltd., Safety Data Sheet. Watson International Ltd. [Link]

  • PubChem, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.